C5aR-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H39F4N3O2 |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1 |
InChI-Schlüssel |
GFPFPJUWYULVHK-YUQOACCUSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Kanonische SMILES |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
C5aR Inhibition in Autoimmune Disease Models: A Technical Guide
Disclaimer: The compound "C5aR-IN-1" is a designated C5a receptor inhibitor, noted in patent literature (WO2022028586A1) with potential for inflammatory disease research.[1][2][3] However, as of late 2025, detailed preclinical data on "this compound" in autoimmune models is not extensively available in the public domain. This guide therefore provides a comprehensive overview of the role of C5a receptor (C5aR) inhibition in autoimmune disease models by summarizing publicly available data from well-characterized C5aR antagonists such as PMX53, JPE-1375, and Avacopan (CCX168). This information is intended to be representative of the therapeutic potential and preclinical evaluation of a potent and selective C5aR inhibitor.
Introduction to the C5a-C5aR Axis in Autoimmunity
The complement system is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases.[4] Upon activation of the complement cascade, the C5 component is cleaved to generate the potent anaphylatoxin C5a.[5][6] C5a exerts its pro-inflammatory effects primarily through its G protein-coupled receptor, C5aR1 (CD88).[7] The interaction between C5a and C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of events including chemotaxis, release of inflammatory mediators, and upregulation of adhesion molecules. This amplification of the inflammatory response contributes to the tissue damage observed in autoimmune conditions like rheumatoid arthritis, systemic lupus erythematosus (SLE), and ANCA-associated vasculitis.[2][4] Consequently, the C5a-C5aR1 axis has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[6]
Mechanism of Action of C5aR Antagonists
C5aR antagonists are designed to block the binding of C5a to its receptor, C5aR1, thereby inhibiting the downstream signaling pathways that promote inflammation. By competitively or allosterically inhibiting this interaction, these antagonists can prevent the recruitment and activation of inflammatory cells at sites of autoimmune-mediated tissue injury.[4] This targeted approach aims to dampen the excessive inflammatory response without causing broad immunosuppression.
Quantitative Data on Representative C5aR Antagonists
The following tables summarize key in vitro and in vivo data for several well-studied C5aR antagonists. This data is illustrative of the potency and efficacy expected from a C5aR inhibitor in preclinical development.
Table 1: In Vitro Potency of Representative C5aR Antagonists
| Compound | Assay | Species | IC50/EC50 | Reference |
| PMX53 | C5a-induced neutrophil migration | Human | 20 nM (IC50) | [6] |
| JPE-1375 | C5a-induced neutrophil mobilization | Mouse | 6.9 µM (EC50) | [1] |
| JPE-1375 | C5a-induced TNF production | Mouse | 4.5 µM (EC50) | [1] |
| Avacopan (CCX168) | C5a-induced calcium mobilization | Human | ~1 nM (IC50) | |
| Avacopan (CCX168) | C5a-induced CD11b upregulation | Human | ~1 nM (IC50) |
Table 2: In Vivo Efficacy of Representative C5aR Antagonists in Autoimmune Disease Models
| Compound | Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| PMX53 | Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Reduced joint inflammation and destruction. | |
| Anti-mC5aR mAb | Collagen-Induced Arthritis (CIA) | Mouse | Single dose | Reduced neutrophil and macrophage infiltration in paws within 48 hours; decreased local TNF-α, IL-6, and IL-17A. | [2] |
| C5aR Antagonist | Experimental Lupus Nephritis (MRL/lpr mice) | Mouse | Continuous administration | Reduced proteinuria, BUN, and renal pathology; decreased infiltration of neutrophils and macrophages. | |
| C5aR Antagonist | Experimental CNS Lupus (MRL/lpr mice) | Mouse | Not specified | Reduced neutrophil infiltration, neuronal apoptosis, and expression of pro-inflammatory markers in the brain. | |
| Anti-C5aR mAb | Delayed-Type Hypersensitivity Arthritis (DTHA) | Mouse | Single dose at disease onset | Reduced paw swelling, bone erosion, and neutrophil infiltration within 60 hours. | |
| C5aR Antagonist Peptide | Antiphospholipid Syndrome (aPL Ab-induced fetal injury) | Mouse | Single dose | Prevented fetal loss and growth inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of C5aR inhibitors. Below are representative protocols for key in vivo and in vitro assays.
In Vivo C5a-Induced Neutrophil Mobilization Assay
This pharmacodynamic assay is used to determine the in vivo efficacy and duration of action of C5aR antagonists.[1][5]
-
Animals: Wild-type mice (e.g., C57BL/6J).
-
Procedure:
-
Administer the C5aR antagonist (e.g., PMX53 or JPE-1375) via the desired route (e.g., intravenous). Doses can range from 0.3 to 3.0 mg/kg.[1]
-
After a specified time (e.g., 15 minutes to 24 hours) to assess onset and duration of action, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce neutrophil mobilization.[1]
-
Collect blood samples at baseline and at time points post-C5a injection (e.g., 60 minutes).[5]
-
Analyze blood samples for neutrophil counts using flow cytometry.
-
Measure plasma levels of inflammatory cytokines such as TNF-α by ELISA.[5]
-
-
Outcome Measures: Inhibition of C5a-induced neutrophilia and TNF-α production compared to vehicle-treated controls. A dose of 1 mg/kg i.v. for both PMX53 and JPE-1375 has been shown to significantly decrease C5a-mediated PMN mobilization.[1]
Collagen-Induced Arthritis (CIA) Model in Mice
This is a widely used model to study the efficacy of anti-inflammatory agents for rheumatoid arthritis.[2]
-
Animals: DBA/1 mice are commonly used.
-
Induction of Arthritis:
-
Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with the C5aR antagonist upon the first signs of arthritis or prophylactically.
-
Administer the compound daily or as determined by its pharmacokinetic profile.
-
-
Assessment of Arthritis:
-
Monitor mice daily for clinical signs of arthritis, scoring each paw based on the degree of inflammation (redness and swelling).
-
At the end of the study, collect paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Key Findings with C5aR Blockade: Almost complete inhibition of clinical disease progression, including reduced bone and cartilage destruction, has been observed with an anti-mC5aR antibody in the CIA model.[2]
Signaling Pathways and Experimental Workflows
C5a-C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that are central to the pro-inflammatory response.
Preclinical Evaluation Workflow for a C5aR Antagonist
The development of a C5aR antagonist for autoimmune diseases follows a structured preclinical evaluation process.
Conclusion
The inhibition of the C5a-C5aR1 axis represents a highly promising and targeted therapeutic strategy for a range of autoimmune diseases. Preclinical studies with various C5aR antagonists have consistently demonstrated their ability to ameliorate disease in models of rheumatoid arthritis, lupus, and vasculitis. The data suggest that potent and selective C5aR inhibitors can effectively reduce the infiltration and activation of key inflammatory cells, thereby mitigating tissue damage. Further clinical development of compounds like Avacopan, which has shown success in ANCA-associated vasculitis, will continue to validate this therapeutic approach. While specific data for "this compound" in these models is not yet in the public domain, the wealth of information on other C5aR antagonists provides a strong rationale for its investigation in autoimmune and inflammatory disorders.
References
- 1. C5aR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Complement C5a receptors and neutrophils mediate fetal injury in the antiphospholipid syndrome [jci.org]
An In-depth Technical Guide on C5aR1 Inhibition and its Role in Complement System Modulation
Introduction
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammation. Its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects primarily through the C5a receptor 1 (C5aR1), also known as CD88, a G protein-coupled receptor (GPCR) expressed on a wide range of immune and non-immune cells.[1][2] The C5a-C5aR1 axis is a critical driver of inflammatory responses, and its dysregulation is implicated in a multitude of autoimmune and inflammatory diseases.[3][4] This has made C5aR1 a compelling therapeutic target for the development of novel modulators.
This technical guide provides a comprehensive overview of the modulation of the complement system through the inhibition of C5aR1, with a focus on a representative C5aR1 inhibitor, herein referred to as C5aR-IN-1 . While a specific molecule named "this compound" is not documented in public literature, this guide will utilize data from well-characterized C5aR1 antagonists, such as Avacopan (CCX168), to illustrate the principles of C5aR1 inhibition.
The Role of C5aR1 in the Complement System
The complement cascade converges into the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, binds to C5aR1, initiating a cascade of intracellular signaling events that lead to a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[5][6] C5aR1 is expressed on neutrophils, monocytes, macrophages, dendritic cells, and even some non-myeloid cells.[2][7]
The activation of the C5a-C5aR1 axis is crucial for a robust immune response against pathogens. However, its excessive or uncontrolled activation can lead to tissue damage and contribute to the pathogenesis of various inflammatory conditions such as sepsis, rheumatoid arthritis, and atypical hemolytic uremic syndrome (aHUS).[1][8][9]
This compound: A Representative C5aR1 Antagonist
This compound represents a class of small molecule inhibitors designed to specifically block the C5a-C5aR1 signaling pathway. These antagonists typically act as allosteric modulators or direct competitive inhibitors, preventing the binding of C5a to C5aR1 and subsequent receptor activation. By inhibiting this pathway, this compound can effectively dampen the inflammatory response mediated by C5a.
Quantitative Data on C5aR1 Inhibition
The following table summarizes key quantitative data for a representative C5aR1 antagonist, Avacopan (CCX168), which serves as a surrogate for the purpose of this guide.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.2 nM | Human | Radioligand Binding Assay | [10] |
| In Vivo Efficacy (Dose) | 1 mg/kg | Mouse | Neutrophil Mobilization Assay | [11] |
| Receptor Selectivity | High for C5aR1 | Human | N/A | [10] |
Signaling Pathways Modulated by this compound
C5aR1 activation triggers multiple downstream signaling pathways. This compound, by blocking the initial receptor activation, effectively inhibits these cascades.
G Protein-Coupled Signaling
Upon C5a binding, C5aR1 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This also results in the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt.[12]
β-Arrestin Pathway and Receptor Internalization
C5aR1 activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization and internalization. This process is crucial for terminating the signal and for initiating β-arrestin-dependent signaling pathways.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound to human C5aR1.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human C5aR1 are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a radiolabeled C5a analog (e.g., ¹²⁵I-C5a) in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.
In Vivo Neutrophil Mobilization Assay
Objective: To assess the in vivo efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Compound Administration: this compound is administered intravenously at various doses.
-
C5a Challenge: After a specified time, mice are challenged with an intravenous injection of recombinant mouse C5a (e.g., 50 µg/kg) to induce neutrophil mobilization.[11]
-
Blood Collection: Blood samples are collected at different time points post-C5a challenge.
-
Cell Counting: The number of circulating neutrophils is determined by flow cytometry or manual counting of stained blood smears.
-
Data Analysis: The percentage of circulating neutrophils is compared between vehicle-treated and this compound-treated groups to determine the in vivo efficacy.[11]
Conclusion
The C5a-C5aR1 axis represents a critical pathway in the inflammatory response, and its modulation holds significant therapeutic promise for a wide range of diseases. C5aR1 antagonists, exemplified here by this compound, offer a targeted approach to dampen excessive inflammation while potentially preserving other essential functions of the complement system. The methodologies and data presented in this guide provide a framework for the continued research and development of novel C5aR1 inhibitors, with the ultimate goal of translating these scientific advancements into effective clinical therapies.
References
- 1. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
- 5. Frontiers | The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review [frontiersin.org]
- 6. Differential contribution of complement receptor C5aR in myeloid and non-myeloid cells in chronic ethanol-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of C5a receptor 1 in innate immune cells during the allergic asthma effector phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C5a and C5aR1 are key drivers of microvascular platelet aggregation in clinical entities spanning from aHUS to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c5a receptor c5ar: Topics by Science.gov [science.gov]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental design of complement component 5a-induced acute lung injury (C5a-ALI): a role of CC-chemokine receptor type 5 during immune activation by anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Modulatory Effects of C5aR-IN-1 on G-protein Coupled Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract: The complement component 5a (C5a) receptor 1 (C5aR1), also known as CD88, is a classical G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade. Its activation by its endogenous ligand C5a triggers a cascade of intracellular signaling events, leading to potent pro-inflammatory responses. Consequently, C5aR1 has emerged as a significant therapeutic target for a myriad of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the effects of a representative C5aR1 antagonist, herein referred to as C5aR-IN-1 (using the well-characterized antagonist PMX53 as a proxy), on C5aR1 signaling. This document details the underlying molecular mechanisms, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for key assays used in its characterization.
Introduction to C5aR1 Signaling
C5aR1 is a prototypical seven-transmembrane GPCR that is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1] Upon binding of the anaphylatoxin C5a, C5aR1 undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[1][2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a hallmark of C5aR1 activation.[1]
In addition to G-protein-mediated signaling, agonist-bound C5aR1 is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G-protein coupling, leading to desensitization of the G-protein signal.[3] Furthermore, β-arrestins can act as signal transducers themselves, initiating a second wave of signaling that is independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[3] The recruitment of β-arrestins also mediates receptor internalization.[3] The ability of a ligand to differentially activate G-protein versus β-arrestin pathways is known as biased signaling.
This compound: A Representative C5aR1 Antagonist
For the purposes of this guide, "this compound" is represented by the well-characterized, potent, and selective C5aR1 antagonist, PMX53. PMX53 is a cyclic hexapeptide that acts as a non-competitive antagonist of C5aR1.[4][5] It has been extensively used in preclinical models to probe the function of the C5a-C5aR1 axis in various inflammatory conditions.[5][6][7]
Quantitative Analysis of this compound (PMX53) Activity
The inhibitory potency of this compound (PMX53) has been quantified in various functional assays. The following tables summarize key in vitro and in vivo findings.
| In Vitro Assay | Cell Type | Parameter | Value | Reference |
| C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50 | 22 nM | [4] |
| C5a-induced Chemotaxis | Human Neutrophils | IC50 | 75 nM | [4] |
| C5a-induced Calcium Mobilization | HMC-1 (Mast Cell Line) | Inhibition Concentration | 10 nM | [4] |
| C5a-induced β-arrestin2 Recruitment | C5aR1-TANGO cells | IC50 | 44 nM | [8] |
| In Vivo Model | Species | Assay | Dose | Effect | Reference |
| Zymosan-induced Hypernociception | Rat | Mechanical Nociception | 60 and 180 µ g/paw (i.pl.) | Inhibition of hypernociception | [6] |
| C5a-induced Neutrophilia | Mouse | Neutrophil Mobilization | 1 and 3 mg/kg (i.v.) | Significant decrease in neutrophil mobilization | [7] |
| C5a-induced TNF-α Production | Mouse | Plasma TNF-α Levels | 1 and 3 mg/kg (i.v.) | ~90% reduction in TNF-α levels | [7] |
Signaling Pathways and Experimental Workflows
C5aR1 G-protein Signaling Pathway
The canonical signaling pathway initiated by C5a binding to C5aR1 involves the activation of the Gαi subunit, leading to downstream effector modulation.
C5aR1 G-protein signaling pathway.
C5aR1 β-arrestin Signaling and Internalization Pathway
Following agonist binding and receptor phosphorylation, C5aR1 recruits β-arrestins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PMX-53 - Creative Biolabs [creative-biolabs.com]
- 6. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Therapeutic Potential of C5aR1 Inhibition in Sepsis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key driver of the hyperinflammatory state in sepsis is the overactivation of the complement system, particularly the generation of the potent anaphylatoxin C5a. C5a, through its primary signaling receptor, C5a receptor 1 (C5aR1 or CD88), orchestrates a cascade of deleterious events including systemic inflammation, neutrophil dysfunction, and coagulopathy, culminating in multi-organ failure. Consequently, the C5a-C5aR1 axis has emerged as a prime therapeutic target. This technical guide explores the therapeutic potential of inhibiting C5aR1 in sepsis, using "C5aR-IN-1" as a representative designation for a C5aR1-specific inhibitor. We consolidate preclinical data, provide detailed experimental protocols for in vivo and in vitro evaluation, and visualize the core signaling pathways and experimental workflows to equip researchers with the foundational knowledge for advancing drug development in this critical area.
The C5a-C5aR1 Axis: A Central Mediator in Sepsis Pathophysiology
During sepsis, systemic activation of the complement cascade leads to excessive production of C5a.[1][2] C5aR1, a classical G protein-coupled receptor (GPCR), is expressed on a wide range of immune and non-immune cells, including neutrophils, monocytes, macrophages, and endothelial cells.[3][4] The binding of C5a to C5aR1 triggers a potent pro-inflammatory response.[3] However, the sustained and excessive C5a-C5aR1 signaling characteristic of sepsis becomes maladaptive. It leads to a "cytokine storm" with elevated levels of pro-inflammatory mediators like TNF-α and IL-6.[1] This excessive signaling also paradoxically impairs crucial innate immune functions of neutrophils, such as chemotaxis, phagocytosis, and the respiratory burst, leading to a state of "immunoparalysis" and compromised bacterial clearance.[5][6][7] Furthermore, C5aR1 is upregulated in vital organs like the lungs, liver, and kidneys during sepsis, potentially mediating direct organ damage.[6] This central role in driving both hyperinflammation and immunosuppression makes the C5a-C5aR1 axis a highly attractive target for therapeutic intervention in sepsis.[7][8]
Preclinical Efficacy of C5aR1 Inhibition
A substantial body of preclinical evidence underscores the therapeutic potential of blocking the C5a-C5aR1 axis in sepsis. Studies utilizing C5aR1-deficient mice or specific C5aR1 antagonists in clinically relevant sepsis models, such as cecal ligation and puncture (CLP), have consistently demonstrated significant improvements in survival and attenuation of disease severity.[5][6][9] For the purpose of this guide, we will refer to a representative C5aR1 antagonist as this compound, with data primarily drawn from studies on well-characterized inhibitors like the cyclic peptide PMX53.
Data Presentation: Quantitative Outcomes of this compound Treatment in Sepsis Models
The following tables summarize the quantitative data from key preclinical studies, highlighting the consistent positive effects of C5aR1 inhibition on survival, inflammation, and bacterial clearance.
Table 1: Effect of C5aR1 Inhibition on Survival in CLP-Induced Sepsis Models
| Animal Model | C5aR1 Inhibitor (Dose) | Control Group Survival | Treatment Group Survival | Survival Improvement | Reference |
| Mouse (B10.D2/nSnJ) | PMX53 (1-3 mg/kg, IV at time 0) | 10% (at day 3) | 60% (at day 4 and beyond) | +50% | [5][10] |
| Mouse (BALB/c, low pathogen load) | C5aR1 knockout | ~70% | ~95% | +25% | [9] |
| Rat | Anti-C5a Antibody | 9.5% | 50% | +40.5% | [1] |
| Mouse (mid-grade CLP) | C5aR1 knockout | 31% | 80% | +49% | [1] |
Table 2: Effect of C5aR1 Inhibition on Inflammatory Cytokines in Sepsis
| Cytokine | Animal Model | C5aR1 Inhibitor | Outcome | Reference |
| IL-6 | Mouse (CLP) | Anti-C5aR1 Antibody | Significant reduction in serum levels | [1] |
| TNF-α | Mouse (CLP) | Anti-C5aR1 Antibody | Significant reduction in serum levels | [1] |
| IL-1β, IL-6, MIP-1α, MIP-2 | Mouse (CLP) | C5aR1 knockout | Obvious down-regulation in plasma levels | [1] |
| IFN-γ | Mouse (low pathogen load) | C5aR1 knockout | Significantly increased production | [9] |
| IL-10 | Mouse (low pathogen load) | C5aR1 knockout | Significantly decreased production | [9] |
Table 3: Effect of C5aR1 Inhibition on Bacterial Clearance in Sepsis
| Location | Animal Model | C5aR1 Inhibitor | Outcome | Reference |
| Blood, Spleen, Liver | Rat (CLP) | Anti-C5a Antibody | Reduced bacterial colony-forming units (CFU) | [1] |
| Lung, Liver, Kidney | Mouse (CLP) | Anti-C5aR1 Antibody | Significantly diminished bacterial content | [1] |
| Liver | Mouse (low pathogen load) | C5aR1 knockout | Reduced bacterial translocation to parenchyma | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel therapeutic agents. The following sections provide methodologies for key experiments in the preclinical assessment of this compound.
In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)
The CLP model is considered the gold standard for experimental sepsis as it closely mimics the polymicrobial infection and progressive inflammatory response seen in human sepsis.[6][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic: Ketamine/Xylazine cocktail or Isoflurane (B1672236)
-
Surgical instruments (scissors, forceps, needle driver)
-
Suture material (e.g., 4-0 silk)
-
Hollow bore needle (e.g., 21-gauge for high-grade sepsis, 23-gauge for mid-grade)
-
Wound clips or suture for skin closure
-
Sterile 0.9% saline, pre-warmed to 37°C
-
Analgesic (e.g., Buprenorphine)
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with 70% ethanol (B145695) and povidone-iodine. Place the mouse on a sterile field over a heating pad to maintain body temperature.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the linea alba to expose the peritoneal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum. Avoid damaging the mesenteric vessels.
-
Ligation: Ligate the cecum distal to the ileocecal valve. The percentage of cecum ligated determines the severity of sepsis (e.g., ligate 50% for mid-grade, 75% for high-grade sepsis).[12] Ensure the ligation does not obstruct the bowel.[13]
-
Puncture: Puncture the ligated cecum once or twice with the chosen needle (through-and-through).[12][14] Gently squeeze the cecum to extrude a small, consistent amount of fecal material into the peritoneum.[11][12]
-
Closure: Carefully return the cecum to the peritoneal cavity. Close the abdominal wall (peritoneum and muscle layer) with suture material. Close the skin with wound clips or sutures.[11][12]
-
Resuscitation and Analgesia: Immediately after surgery, administer a subcutaneous injection of 1 mL pre-warmed sterile saline for fluid resuscitation.[11] Administer a long-acting analgesic as per institutional guidelines.
-
Post-operative Care: House the mice in a clean cage with easy access to food and water. Monitor the animals closely for signs of distress and record survival at regular intervals.
-
Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecum exteriorization, and closure) but without ligation and puncture.[12]
Quantification of Bacterial Load
Materials:
-
Sterile phosphate-buffered saline (PBS)
-
Sterile tubes and tissue homogenizer
-
Blood culture bottles or agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator at 37°C
-
Pipettes and sterile tips
Procedure:
-
Sample Collection: At a predetermined time point post-CLP, collect blood via cardiac puncture into EDTA-containing tubes. Aseptically harvest organs (e.g., liver, spleen, lungs) and place them in sterile tubes on ice.
-
Blood Analysis: Perform serial dilutions of whole blood in sterile PBS. Plate 100 µL of each dilution onto agar plates.
-
Organ Homogenization: Weigh the harvested organs. Add a defined volume of sterile PBS (e.g., 1 mL per 100 mg of tissue) and homogenize the tissue using a sterile homogenizer.
-
Organ Analysis: Perform serial dilutions of the tissue homogenate in sterile PBS and plate 100 µL of each dilution onto agar plates.
-
Incubation and Counting: Incubate all plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the colony-forming units (CFU) per mL of blood or per gram of tissue based on the dilution factor and the volume plated.
Cytokine Quantification by ELISA
Materials:
-
Commercial ELISA kit for specific mouse cytokines (e.g., TNF-α, IL-6, IL-10)[15][16][17]
-
Microplate reader
-
Serum or plasma samples collected from mice
-
Reagents as supplied by the kit (capture antibody, detection antibody, standard, substrate, stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure (General Sandwich ELISA Protocol):
-
Plate Preparation: Coat a 96-well microplate with the capture antibody overnight at 4°C. Wash the plate multiple times with wash buffer. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Prepare a standard curve by serially diluting the recombinant cytokine standard provided in the kit. Add 100 µL of standards and samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.[18]
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[16]
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 30-45 minutes at room temperature.[16]
-
Substrate Development: Wash the plate thoroughly. Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[16][18]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the standard curve (absorbance vs. concentration) and determine the concentration of the cytokine in the samples by interpolation.
Immune Cell Profiling by Flow Cytometry
Materials:
-
Whole blood or single-cell suspension from spleen/peritoneal lavage
-
RBC lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, Ly6G, F4/80, CD11b, CD4, CD8, etc.)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Whole Blood: Collect 50-100 µL of blood. Lyse red blood cells using an RBC lysis buffer. Wash the remaining leukocytes with staining buffer.
-
Spleen: Harvest the spleen and create a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse RBCs and wash the cells.
-
-
Cell Counting: Count the cells and determine viability (e.g., using Trypan Blue or a viability dye for flow cytometry). Resuspend cells to a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking: Incubate cells with an Fc block (anti-CD16/CD32) to prevent non-specific antibody binding.
-
Staining: Add the pre-titrated cocktail of fluorochrome-conjugated antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust analysis.
-
Analysis: Analyze the data using flow cytometry software. Use a sequential gating strategy to identify different immune cell populations (e.g., gate on live, single cells, then CD45+ leukocytes, then specific subsets like neutrophils, monocytes, T cells, etc.).
Signaling Pathways and Visualizations
Understanding the molecular mechanisms underlying the action of this compound is essential for its development. The following diagrams, generated using Graphviz, illustrate the key signaling pathway, a typical experimental workflow, and the logical framework for C5aR1 inhibition in sepsis.
Diagram 1: C5a-C5aR1 Signaling Pathway
Diagram 2: Experimental Workflow for this compound Evaluation
Diagram 3: Logical Framework of C5aR1 Inhibition in Sepsis
Conclusion and Future Directions
The inhibition of the C5a-C5aR1 signaling axis represents a highly promising, targeted therapeutic strategy for sepsis. Preclinical data robustly supports the efficacy of C5aR1 antagonists in improving survival, dampening the injurious inflammatory response, and restoring crucial immune functions. The development of orally available small molecule inhibitors, such as avacopan (B605695) (approved for ANCA-associated vasculitis), further enhances the clinical translatability of this approach.[19][20][21]
Future research should focus on optimizing the therapeutic window for C5aR1 inhibitor administration, as early intervention appears critical.[10] Furthermore, the development of biomarkers to identify patient populations most likely to benefit from this targeted therapy will be crucial for the design of successful clinical trials. The detailed protocols and consolidated data within this guide provide a solid foundation for researchers to further explore and develop C5aR1-targeted therapies, with the ultimate goal of improving outcomes for patients suffering from the devastating consequences of sepsis.
References
- 1. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How clinical Flow Cytometry rebooted sepsis immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
- 5. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of Vilobelimab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lambris.com [lambris.com]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]
- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 15. arigobio.com [arigobio.com]
- 16. raybiotech.com [raybiotech.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 20. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C5aR-IN-1: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory peptide that exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and immune-mediated diseases, making C5aR1 an attractive therapeutic target.[2][3] C5aR-IN-1 is a representative small molecule antagonist designed to inhibit the C5aR1 signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular events, including G protein coupling, calcium mobilization, and β-arrestin recruitment, leading to cellular responses such as chemotaxis, cytokine release, and degranulation.[1][4] this compound is designed to block these downstream effects by preventing C5a from binding to its receptor.
References
Application Notes and Protocols for C5aR-IN-1: In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to excessive inflammation and tissue damage, implicating it in a wide range of autoimmune and inflammatory diseases. One of the most potent inflammatory mediators generated during complement activation is C5a, which exerts its effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). Upon binding C5a, C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines by immune cells, particularly neutrophils and macrophages.[1][2] Consequently, antagonism of C5aR1 has emerged as a promising therapeutic strategy for a variety of inflammatory conditions.
C5aR-IN-1 is a potent, small molecule inhibitor of C5aR.[1][2][3][4][5][6] While detailed in vivo studies for this compound are not yet extensively published, this document provides a comprehensive guide to designing and conducting in vivo experiments to evaluate its efficacy, based on established protocols for other C5aR antagonists. The provided methodologies will require optimization for the specific pharmacokinetic and pharmacodynamic properties of this compound.
C5aR Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates several downstream signaling pathways that are crucial for the inflammatory response. These include the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and NF-κB pathways, ultimately leading to cell growth, motility, metabolism, survival, and cytokine production.[1][3]
Caption: C5aR1 signaling cascade upon C5a binding.
In Vivo Experimental Design: A General Protocol
The following protocol describes a general in vivo pharmacodynamic assay to assess the efficacy of a C5aR antagonist, which can be adapted for this compound. This model utilizes the acute inflammatory response induced by exogenous C5a in mice.
Experimental Workflow
Caption: General workflow for in vivo C5aR antagonist testing.
Materials and Reagents
-
Animals: C57BL/6 mice (male, 8-12 weeks old)
-
Test Compound: this compound
-
Vehicle: To be determined based on the solubility of this compound (e.g., saline, DMSO, or a specific formulation)
-
Challenge Agent: Recombinant mouse C5a
-
Anesthetics: As per institutional guidelines
-
Blood Collection Supplies: EDTA-coated tubes
-
Reagents for Analysis:
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)
-
Red blood cell lysis buffer
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Experimental Protocol
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Compound Preparation: Prepare this compound in a suitable vehicle at the desired concentrations. The optimal formulation and dosage will need to be determined in preliminary studies.
-
Dosing and Administration:
-
Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, or oral) should be chosen based on the compound's properties and the experimental objectives.
-
The timing of administration relative to the C5a challenge will depend on the pharmacokinetic profile of this compound.
-
-
C5a Challenge:
-
At a predetermined time after this compound administration, induce an acute inflammatory response by intravenously injecting a sub-lethal dose of recombinant mouse C5a. A typical dose to elicit a response is around 50 µg/kg.
-
-
Sample Collection:
-
At a peak response time, typically 60 minutes post-C5a challenge, collect blood samples via cardiac puncture or another approved method into EDTA-coated tubes.[4]
-
-
Analysis:
-
Neutrophil Mobilization: Perform flow cytometry on whole blood to quantify the population of neutrophils (e.g., Ly6G+/CD11b+ cells).
-
Cytokine Analysis: Prepare plasma from the collected blood and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on C5a-Induced Neutrophil Mobilization
| Treatment Group | Dose (mg/kg) | N | Neutrophil Count (cells/µL) ± SEM | % Inhibition |
| Vehicle + Saline | - | 5 | Data | - |
| Vehicle + C5a | - | 5 | Data | 0% |
| This compound + C5a | 0.1 | 5 | Data | Calculate |
| This compound + C5a | 1 | 5 | Data | Calculate |
| This compound + C5a | 10 | 5 | Data | Calculate |
Table 2: Effect of this compound on C5a-Induced Plasma TNF-α Levels
| Treatment Group | Dose (mg/kg) | N | TNF-α (pg/mL) ± SEM | % Inhibition |
| Vehicle + Saline | - | 5 | Data | - |
| Vehicle + C5a | - | 5 | Data | 0% |
| This compound + C5a | 0.1 | 5 | Data | Calculate |
| This compound + C5a | 1 | 5 | Data | Calculate |
| This compound + C5a | 10 | 5 | Data | Calculate |
Considerations for this compound Specific Protocol Development
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A thorough characterization of the PK/PD profile of this compound is essential to determine the optimal dosing regimen (dose, frequency, and route of administration).
-
Dose-Response Studies: Conduct dose-response studies to identify the effective dose range of this compound for inhibiting C5a-induced responses.
-
Disease Models: Once the in vivo activity of this compound is confirmed in the pharmacodynamic model, its therapeutic potential can be evaluated in relevant animal models of inflammatory diseases, such as sepsis, arthritis, or inflammatory bowel disease.
-
Toxicity and Safety: Comprehensive toxicology studies are necessary to establish the safety profile of this compound before advancing to more complex and long-term disease models.
Conclusion
The C5a/C5aR1 axis is a key driver of inflammation, and its inhibition represents a compelling therapeutic approach. This compound is a potent inhibitor of this receptor with the potential for treating inflammatory diseases. The experimental design and protocols outlined in these application notes provide a solid foundation for the in vivo evaluation of this compound. Researchers are encouraged to adapt and optimize these general methodologies to the specific characteristics of this novel compound to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complement System | 补体系统 | 抑制剂 拮抗剂 | MCE [medchemexpress.cn]
- 3. C5aR | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell-Based Functional Assays Using C5aR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the generation of potent inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its pro-inflammatory effects primarily through its high-affinity interaction with the G protein-coupled receptor, C5a receptor 1 (C5aR1), also known as CD88.[1][2] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[3][4]
C5aR-IN-1 is a potent, small molecule inhibitor of C5aR1.[3] These application notes provide detailed protocols for utilizing this compound in key cell-based functional assays to characterize its inhibitory activity and to investigate the role of C5aR1 in various cellular responses. The assays described herein are fundamental tools for researchers in immunology, pharmacology, and drug discovery.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. As a GPCR, C5aR1 is coupled to inhibitory G proteins (Gαi).[1][4] Upon C5a binding, the Gαi subunit dissociates and triggers downstream signaling pathways, including the activation of phospholipase C (PLC) and the Ras-Raf-MEK-ERK (MAPK) pathway.[5] This signaling cascade ultimately leads to a variety of cellular responses, such as calcium mobilization, chemotaxis, cytokine and chemokine release, and the upregulation of cellular adhesion molecules.[1][5][6]
Data Presentation
The inhibitory activity of this compound should be determined by generating concentration-response curves for the key functional assays. The results can be summarized in the following tables. Data for other known C5aR1 antagonists are provided for comparative purposes.
Table 1: Inhibition of C5a-induced Calcium Mobilization
| Compound | Cell Type | Agonist (C5a) Concentration | IC50 (nM) | Reference |
| This compound | Human PMNs | EC80 | User Determined | N/A |
| Avacopan (CCX168) | Human PMNs | EC80 | 0.2 | [7] |
| PMX53 | Human PMNs | 10 nM | 20 | [8] |
Table 2: Inhibition of C5a-induced Chemotaxis
| Compound | Cell Type | Chemoattractant (C5a) Concentration | IC50 (nM) | Reference |
| This compound | Human Monocytes | 10 nM | User Determined | N/A |
| PMX53 | THP-1 Monocytes | 100 ng/mL | ~90 | [9] |
| JPE-1375 | Murine J774A.1 cells | 10 nM | 420 | [7] |
Table 3: Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | Human C5aR1 | Radioligand Displacement | User Determined | N/A |
| C5a | Human C5aR1 | Radioligand Displacement | ~1 | [4] |
| PMX53 | Human C5aR1 | Radioligand Displacement | 20 | [8] |
Note: IC50 and Ki values are highly dependent on assay conditions and cell types used. The provided values are for reference only.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by C5a.
Materials:
-
Cells expressing C5aR1 (e.g., human polymorphonuclear neutrophils (PMNs), U937 cells, or a recombinant cell line)
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation: Isolate or culture cells according to standard protocols. Resuspend cells in assay buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Dye Loading: Add an equal volume of 2X Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127 in assay buffer) to the cell suspension. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh assay buffer. Repeat the wash step once more.
-
Plating: Dispense the cell suspension into a 96-well plate.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells (e.g., DMSO).
-
Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Stimulation: Using the plate reader's injector, add a pre-determined EC80 concentration of C5a to each well.
-
Data Acquisition: Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the directional migration of cells towards a C5a gradient.
Materials:
-
Cells capable of chemotaxis in response to C5a (e.g., human monocytes, neutrophils, THP-1 cells)
-
This compound
-
Recombinant human C5a
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with appropriate pore size)
-
Cell culture medium with low serum or serum-free
-
Staining solution for migrated cells (e.g., Diff-Quik or crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture and harvest cells. Resuspend cells in serum-free or low-serum medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the cell suspension and incubate for 30 minutes at 37°C.
-
Chamber Setup: Add medium containing C5a (at a concentration known to induce optimal chemotaxis, e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Place the Transwell inserts into the wells. Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 1-4 hours, depending on the cell type).
-
Quantification:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells for each condition. Normalize the data to the vehicle control (0% inhibition) and a negative control (no C5a, 100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Receptor Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to C5aR1.
Materials:
-
Cell membranes prepared from cells expressing a high level of C5aR1
-
This compound
-
Radiolabeled C5a (e.g., ¹²⁵I-C5a)
-
Unlabeled C5a (for determining non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
Reaction Setup: In a microtiter plate or tubes, combine the cell membranes, a fixed concentration of radiolabeled C5a (typically at or below the Kd), and varying concentrations of this compound in binding buffer.
-
Controls:
-
Total Binding: Wells containing membranes and radiolabeled C5a only.
-
Non-specific Binding (NSB): Wells containing membranes, radiolabeled C5a, and a high concentration of unlabeled C5a (e.g., 1 µM).
-
-
Incubation: Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on C5aR1-mediated cellular functions. By employing these cell-based assays, researchers can effectively determine the potency and mechanism of action of this compound, facilitating its development as a potential therapeutic agent for a variety of inflammatory diseases. It is important to note that assay conditions, including cell type, agonist concentration, and incubation times, should be optimized for each specific experimental setup.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. The role of C5a-C5aR1 axis in bone pathophysiology: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of C5aR Expression using C5aR-IN-1 by Flow Cytometry
For Research Use Only.
Introduction
The complement C5a receptor (C5aR, CD88) is a G protein-coupled receptor (GPCR) that plays a critical role in the innate immune response.[1][2] Upon binding its ligand, the potent anaphylatoxin C5a, C5aR initiates a signaling cascade that mediates a variety of pro-inflammatory functions, including chemotaxis, degranulation, and the production of cytokines and reactive oxygen species.[3][4] Dysregulation of the C5a-C5aR axis is implicated in a range of inflammatory and autoimmune diseases, making C5aR an attractive therapeutic target.[5] C5aR is primarily expressed on myeloid cells such as neutrophils, eosinophils, basophils, and monocytes/macrophages, but has also been detected on non-myeloid cells including endothelial and epithelial cells.[3][6][7]
C5aR-IN-1 is a potent and selective small molecule inhibitor of C5aR. These application notes provide a detailed protocol for the use of this compound in conjunction with flow cytometry to analyze C5aR expression on various cell types. The protocol outlines methods for cell preparation, staining, and data analysis to accurately quantify C5aR expression and assess the inhibitory activity of this compound.
C5aR Signaling Pathway
Activation of C5aR by C5a triggers a cascade of intracellular signaling events. As a GPCR, C5aR is coupled to heterotrimeric G proteins, primarily of the Gi family.[3] This initiates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the activation of transcription factors such as NF-κB, ultimately leading to a cellular inflammatory response.[8][9]
Principle of the Assay
This protocol describes the use of a fluorescently labeled anti-C5aR antibody to detect and quantify C5aR expression on the cell surface by flow cytometry. This compound can be used to investigate its binding characteristics and its effect on C5aR expression or internalization. The assay measures the median fluorescence intensity (MFI) of the cell population, which is proportional to the number of C5aR molecules on the cell surface.
Data Presentation
Table 1: Recommended Antibody and Reagent Concentrations
| Reagent | Recommended Concentration |
| Anti-C5aR Antibody (e.g., FITC-conjugated) | 1-5 µg/mL (or as per manufacturer's recommendation) |
| This compound | 10 nM - 10 µM (for inhibition studies) |
| Isotype Control Antibody | Match concentration of primary antibody |
| Cell Density | 1 x 10⁶ cells/mL |
Table 2: Example Flow Cytometry Gating Strategy
| Gate | Population | Description |
| P1 | Cells | Forward Scatter (FSC) vs. Side Scatter (SSC) to exclude debris |
| P2 | Singlets | FSC-Area vs. FSC-Height to exclude doublets |
| P3 | Target Cells | Marker specific for cell type of interest (e.g., CD14 for monocytes) |
| P4 | C5aR+ Cells | Gated on P3; cells showing fluorescence above isotype control |
Experimental Protocols
Materials and Reagents
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or other cell lines known to express C5aR (e.g., U937).
-
This compound: Stock solution in DMSO.
-
Primary Antibody: Fluorochrome-conjugated anti-human C5aR (CD88) antibody.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host and isotype of the primary antibody.
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.1% sodium azide.
-
Fixation/Permeabilization Kit (Optional): For intracellular staining.[10]
-
Flow Cytometer: Equipped with appropriate lasers and filters.
Experimental Workflow
Protocol for Surface Staining of C5aR
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or thaw cryopreserved cells.
-
Wash the cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in staining buffer.
-
-
(Optional) Inhibition with this compound:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add this compound at desired final concentrations (e.g., in a dose-response range from 10 nM to 10 µM).
-
Incubate for 30 minutes at 37°C. Include a vehicle control (DMSO).
-
-
Antibody Staining:
-
To the cell suspension (with or without this compound pre-incubation), add the fluorochrome-conjugated anti-C5aR antibody at the predetermined optimal concentration.
-
In a separate tube, add the corresponding isotype control antibody to a sample of cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step once more.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events in the target gate).
-
Data Analysis
-
Gating:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Use a FSC-A vs. FSC-H plot to gate on single cells.
-
If working with a mixed population like PBMCs, use cell-specific markers (e.g., CD14 for monocytes, CD15 for neutrophils) to identify the target population.
-
-
Quantification:
-
Create a histogram of the fluorescence intensity for the C5aR staining.
-
Use the isotype control to set the negative gate.
-
Determine the percentage of C5aR-positive cells and the Median Fluorescence Intensity (MFI) of the positive population.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | - Antibody concentration too high- Inadequate washing- Non-specific antibody binding | - Titrate the antibody to determine the optimal concentration- Ensure thorough washing steps- Include an Fc block step before antibody staining |
| Low or no signal | - Low C5aR expression on cell type- Antibody not functional- Incorrect instrument settings | - Use a positive control cell line known to express C5aR- Check antibody datasheet and ensure proper storage- Optimize laser power and detector voltages |
| High cell death | - Harsh cell preparation- Toxicity of this compound | - Handle cells gently and keep on ice- Perform a dose-response and time-course experiment to assess toxicity |
Conclusion
This protocol provides a framework for the analysis of C5aR expression and the evaluation of the inhibitory activity of this compound using flow cytometry. The provided tables and diagrams offer a clear guide for experimental setup and data interpretation. Proper controls and optimization of staining conditions are crucial for obtaining reliable and reproducible results. These application notes should serve as a valuable resource for researchers investigating the role of the C5a-C5aR axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement Therapeutic Target-C5aR - Creative Biolabs [creative-biolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a flow cytometry-based assay to assess C5aR receptor occupancy on neutrophils and monocytes for use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Differential regulation of C5a receptor 1 in innate immune cells during the allergic asthma effector phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C5aR2 Deficiency Lessens C5aR1 Distribution and Expression in Neutrophils and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring C5aR-IN-1 Activity via Competitive ELISA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the inhibitory activity of C5aR-IN-1, a small molecule antagonist of the Complement Component 5a Receptor 1 (C5aR1), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
The complement system is a critical component of innate immunity. Upon activation, the C5 protein is cleaved to generate C5a, a potent pro-inflammatory anaphylatoxin.[1][2][3] C5a exerts its effects by binding to the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) expressed on various immune cells, including neutrophils and monocytes.[1][2][3] The C5a-C5aR1 signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[1][4]
This compound is an investigational inhibitor designed to block this interaction. Quantifying its bioactivity is essential for drug development. This application note describes a robust in vitro competitive ELISA method to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay measures the ability of the inhibitor to compete with a fixed concentration of biotinylated C5a for binding to immobilized recombinant C5aR1.
C5aR1 Signaling Pathway
Activation of C5aR1 by its ligand C5a initiates a signaling cascade that drives chemotaxis, immune cell activation, and the release of pro-inflammatory mediators. The receptor primarily couples to Gαi proteins, leading to the activation of downstream pathways such as PI3K/Akt and MAPK, as well as intracellular calcium mobilization.[1][5]
Assay Principle
This competitive ELISA is an indirect assay format. Recombinant human C5aR1 protein is immobilized onto the surface of a 96-well microplate. The inhibitor, this compound, is pre-incubated with a fixed concentration of biotin-labeled C5a. This mixture is then added to the C5aR1-coated wells. The free inhibitor and biotinylated C5a compete for binding to the limited number of immobilized receptors. The amount of biotinylated C5a bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound biotinylated C5a is then detected using Streptavidin-HRP, which catalyzes a colorimetric reaction.
Materials and Reagents
| Reagent | Supplier Example | Catalog # Example | Notes |
| Recombinant Human C5aR1 | R&D Systems | 3546-C5 | |
| Recombinant Human C5a, Biotinylated | R&D Systems | 2037-C5-B | Labeled ligand for competition. |
| This compound | N/A | N/A | Compound to be tested. |
| ELISA 96-well Plates, High-Binding | Corning | 3590 | |
| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | Sigma-Aldrich | C3041 | Prepare fresh or use commercial buffer.[6] |
| Wash Buffer (PBS with 0.05% Tween-20) | VWR | 97062-332 | |
| Blocking Buffer (PBS with 1% BSA) | Thermo Fisher | 37525 | |
| Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20) | N/A | N/A | For diluting inhibitor and biotinylated C5a. |
| Streptavidin-HRP | Bio-Rad | STAR5B | Dilute according to manufacturer's instructions. |
| TMB Substrate Solution | Bio-Rad | BUF062 | Ready-to-use.[7] |
| Stop Solution (e.g., 2 M H₂SO₄) | Thermo Fisher | N600 | |
| Microplate Reader | N/A | N/A | Capable of reading absorbance at 450 nm. |
| Multichannel Pipettes | N/A | N/A |
Experimental Protocol
Workflow Diagram
Detailed Procedure
A. Plate Coating
-
Dilute recombinant human C5aR1 to a final concentration of 2.0 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted C5aR1 solution to each well of a 96-well high-binding plate.
B. Plate Washing and Blocking
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.[5]
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.[5]
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
Wash the plate three times with Wash Buffer.
C. Competition Reaction
-
Determine EC80 of Biotinylated C5a: Before running the inhibitor assay, perform a separate titration experiment with biotinylated C5a (without inhibitor) to determine the concentration that yields ~80% of the maximum signal (EC80). This concentration will be used for the competition assay.
-
Prepare this compound Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in Assay Diluent. Start with a high concentration (e.g., 1 µM) and include a vehicle-only control (0 µM inhibitor).
-
Prepare Competition Mixture: In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of biotinylated C5a (at 2x its final EC80 concentration). This creates the 100 µL competition mixture.
-
Incubation: Transfer 100 µL of the competition mixture from the dilution plate to the corresponding wells of the C5aR1-coated and blocked plate.[5][6]
-
Include the following controls:
-
100% Binding Control (B₀): Biotinylated C5a (at EC80) without any inhibitor.
-
Non-Specific Binding (NSB) Control: Assay Diluent only (no biotinylated C5a or inhibitor).
-
-
Seal the plate and incubate for 2 hours at RT with gentle shaking.
D. Detection
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP, diluted in Assay Diluent according to the manufacturer's instructions, to each well.
-
Incubate for 20 minutes at RT, protected from light.[8]
-
Wash the plate five times with Wash Buffer.
E. Signal Development and Measurement
-
Add 100 µL of TMB Substrate Solution to each well.[8]
-
Incubate for 15-20 minutes at RT in the dark. Monitor for color development (blue).
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change to yellow.[8]
-
Read the optical density (OD) at 450 nm within 30 minutes using a microplate reader.
Data Analysis and Presentation
-
Subtract the average OD of the NSB control from all other OD readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (OD_sample / OD_B₀)) * 100
-
Plot the % Inhibition versus the log concentration of this compound.
-
Use a non-linear regression curve-fitting program (e.g., log(inhibitor) vs. response -- variable slope, four parameters) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition.[9]
Example Data Summary
The table below shows representative data for this compound, demonstrating potent inhibition of the C5a-C5aR1 interaction. Potent C5aR1 antagonists typically exhibit IC50 values in the low nanomolar range.[1][3]
| Compound | Assay Type | Target | IC50 (nM) [Hypothetical] | Hill Slope | R² |
| This compound | Competitive ELISA | C5aR1 | 5.2 | -1.1 | 0.995 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background (High NSB) | Insufficient blocking; Inadequate washing; HRP concentration too high. | Increase blocking time to 2 hours; Increase the number of washes; Optimize HRP concentration. |
| Low signal (Low B₀ OD) | Inefficient plate coating; Inactive reagents (C5aR1, Biotin-C5a, HRP); Insufficient incubation time. | Confirm protein coating efficiency; Use fresh reagents and check storage conditions; Increase incubation times. |
| High variability between wells | Pipetting errors; Plate not washed evenly; Temperature gradients across the plate. | Use calibrated pipettes; Ensure thorough and consistent washing; Allow plate to equilibrate to RT before use. |
| Poor curve fit (Low R²) | Incorrect dilution series; Inappropriate curve-fitting model; Assay out of dynamic range. | Verify dilution calculations; Use a four-parameter logistic (4PL) model; Adjust EC80 of biotin-C5a. |
References
- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. | Semantic Scholar [semanticscholar.org]
- 3. Collection - Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for C5aR-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation and use of C5aR-IN-1, a potent inhibitor of the C5a receptor (C5aR). These guidelines are intended for researchers in immunology, inflammation, and drug discovery. The protocols herein cover the preparation of stock solutions and provide a general methodology for an in vitro cell-based assay to assess the inhibitory activity of the compound.
Introduction to this compound
This compound is a small molecule inhibitor of the complement C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor that plays a critical role in inflammatory responses.[1] The binding of the anaphylatoxin C5a to C5aR1 on various immune cells, such as neutrophils, monocytes, and macrophages, triggers a cascade of pro-inflammatory events including chemotaxis, degranulation, and the production of cytokines and reactive oxygen species.[1] Given its central role in inflammation, C5aR1 is a key therapeutic target for a range of inflammatory and autoimmune diseases. This compound offers a valuable tool for investigating the physiological and pathological roles of the C5a/C5aR1 axis.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C36H39F4N | MedChemExpress[2] |
| Molecular Weight | 621.71 g/mol | MedChemExpress[2] |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from similar compounds[3] |
| Storage Conditions | Store at -20°C for long-term stability | General Knowledge |
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is the first critical step for reliable and reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.217 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock from 6.217 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. When stored properly, the DMSO stock solution should be stable for several months.
Experimental Workflow for Stock Solution Preparation
In Vitro Application: Inhibition of C5a-Induced Chemotaxis
This protocol provides a general framework for assessing the inhibitory effect of this compound on the chemotactic response of a human monocytic cell line (e.g., U937 or THP-1) to human C5a.
Materials
-
U937 or THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human C5a
-
This compound stock solution (10 mM in DMSO)
-
Chemotaxis assay plates (e.g., 96-well with 5 µm pore size polycarbonate membrane)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol
-
Cell Preparation:
-
Culture U937 or THP-1 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in serum-free medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
-
Chemotaxis Assay:
-
Add serum-free medium containing different concentrations of this compound (or vehicle control) to the lower wells of the chemotaxis plate.
-
Add recombinant human C5a to the lower wells to a final concentration known to induce a robust chemotactic response (e.g., 10 nM). Include wells with no C5a as a negative control.
-
Place the membrane insert onto the wells.
-
Add the fluorescently labeled cell suspension to the upper chamber of each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, carefully remove the insert.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
C5aR Signaling Pathway
This compound exerts its effect by blocking the C5a-induced signaling cascade. The diagram below illustrates the key components of this pathway.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Disclaimer
This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell types.
References
Application Notes and Protocols for C5aR-IN-1 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response. Upon activation, it generates the potent anaphylatoxin C5a, which exerts its pro-inflammatory effects primarily through the G-protein coupled receptor, C5a Receptor 1 (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 signaling axis is a powerful chemoattractant for myeloid cells, including neutrophils and monocytes/macrophages, and plays a crucial role in their recruitment to sites of inflammation.[1][3] Activation of C5aR1 triggers a cascade of downstream events, leading to the release of inflammatory cytokines, generation of reactive oxygen species, and ultimately, tissue damage.[1][3]
Given its central role in amplifying the inflammatory response, the C5a-C5aR1 axis has emerged as a promising therapeutic target for a wide range of inflammatory diseases.[3][4] C5aR-IN-1 is a potent and specific inhibitor of C5aR1, designed to block the downstream signaling cascade and mitigate inflammation. These application notes provide an overview of this compound's mechanism of action, its effects in various mouse models of inflammation, and detailed protocols for its administration and evaluation.
C5a-C5aR1 Signaling Pathway
The binding of C5a to C5aR1 on immune cells initiates a signaling cascade that promotes inflammation. This compound acts by blocking this initial binding, thereby preventing cellular activation and downstream inflammatory responses.
Data from Preclinical Mouse Models
Administration of C5aR1 inhibitors has demonstrated significant efficacy in reducing disease severity across various mouse models of inflammation. The data below summarizes key findings from studies using C5aR1 antagonists, serving as a proxy for the expected effects of this compound.
Table 1: Effects of C5aR1 Blockade in Collagen-Induced Arthritis (CIA) Model
| Parameter Measured | Treatment Group | Result | Percent Change vs. Control | Reference |
| Clinical Score | Anti-mC5aR mAb | Almost complete inhibition of disease progression | Not specified | [1] |
| Bone Erosion | Anti-mC5aR mAb | Significantly reduced | Not specified | [1] |
| Neutrophil Infiltration (Paw) | Anti-mC5aR mAb (Single Dose, 48h) | Significantly reduced | Not specified | [1] |
| Macrophage Infiltration (Paw) | Anti-mC5aR mAb (Single Dose, 48h) | Significantly reduced | Not specified | [1] |
| Serum TNF-α | Anti-mC5aR mAb (Single Dose, 48h) | 1.8 pg/mL | ↓ 74% (vs. 6.9 pg/mL) | [1] |
| Serum IL-6 | Anti-mC5aR mAb (Single Dose, 48h) | 12.8 pg/mL | ↓ 85% (vs. 86.2 pg/mL) | [1] |
Table 2: Effects of C5aR1 Blockade in Other Inflammatory Models
| Model | Antagonist | Key Finding | Percent Change vs. Control | Reference |
| Sepsis (low pathogen) | C5aR1 knockout | Increased survival rate | Not specified | [5] |
| Sepsis (low pathogen) | C5aR1 knockout | Decreased serum IL-10 | Not specified | [5] |
| Sepsis (low pathogen) | C5aR1 knockout | Increased serum IFN-γ | Not specified | [5] |
| Alzheimer's (Tg2576) | PMX205 | Reduced hippocampal Iba1 (microglia marker) | ↓ ~38% | [6] |
| Alzheimer's (Tg2576) | PMX205 | Reduced hippocampal CD68 (microglia marker) | ↓ ~23% | [6] |
| C5a-induced Neutrophilia | PMX53 (1 mg/kg) | Inhibited neutrophil mobilization | Significant reduction | [7] |
| C5a-induced TNF-α | PMX53 (1 mg/kg) | Inhibited plasma TNF-α elevation | Significant reduction | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the pharmacodynamic and therapeutic efficacy of this compound in vivo.
Protocol 1: Pharmacodynamic Assessment of this compound via C5a-Induced Neutrophil Mobilization
This protocol is adapted from a robust pharmacodynamic model to assess C5aR1 inhibitor efficacy in mice.[7][8] It measures the ability of this compound to block the rapid neutrophilia and cytokine release induced by an intravenous C5a challenge.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Recombinant mouse C5a (e.g., Sino Biological)
-
Anticoagulant buffer (e.g., 4 mM EDTA in PBS)
-
Red blood cell lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-Ly6G)
-
Materials for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)
Workflow Diagram:
Procedure:
-
Animal Groups: Acclimate C57BL/6J mice for at least one week. Divide mice into treatment groups (n=4-5 per group): Vehicle control, and this compound at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).
-
Drug Administration: Administer the selected dose of this compound or vehicle via the desired route (e.g., intravenous, i.v.). Dosing routes and timing should be optimized based on the pharmacokinetic profile of the compound.[9]
-
C5a Challenge: 15 minutes after i.v. administration of this compound, administer recombinant mouse C5a at a dose of 50 µg/kg via i.v. injection.[7][8]
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) via tail bleed immediately before the C5a challenge (0 min) and at 60 minutes post-challenge.[7]
-
Neutrophil Analysis:
-
Dilute blood samples in anticoagulant buffer and lyse red blood cells.
-
Stain the remaining leukocytes with fluorescently-conjugated antibodies against neutrophil markers (e.g., CD11b and Ly6G).
-
Analyze the percentage and absolute number of neutrophils (CD11b++Ly6G++ cells) using a flow cytometer.[7]
-
-
Cytokine Analysis:
-
Centrifuge a portion of the blood sample to separate plasma.
-
Measure the concentration of TNF-α in the plasma using a commercial ELISA kit.[7]
-
-
Data Interpretation: A successful this compound compound will show a dose-dependent inhibition of the C5a-induced increase in circulating neutrophils and plasma TNF-α at the 60-minute time point compared to the vehicle control group.
Protocol 2: Therapeutic Efficacy in Collagen-Induced Arthritis (CIA)
This protocol outlines a therapeutic study in the CIA model, a widely used model for rheumatoid arthritis that is dependent on the C5a-C5aR1 axis.[1]
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound and vehicle control
-
Calipers for paw thickness measurement
-
Reagents for histology and immunohistochemistry (e.g., anti-neutrophil and anti-macrophage antibodies)
Procedure:
-
Induction of Arthritis:
-
Day 0: Immunize male DBA/1 mice (8-10 weeks old) at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
Day 21: Administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
-
-
Treatment Regimen:
-
Begin monitoring mice for signs of arthritis (e.g., paw swelling, redness) around day 21.
-
Once a clinical score of >1 is observed, randomize mice into treatment groups (this compound or vehicle).
-
Administer this compound or vehicle daily (or as determined by compound pharmacokinetics) via a relevant route (e.g., intraperitoneal, subcutaneous).
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using calipers.
-
Histopathology (Terminal): At the end of the study (e.g., Day 35-42), euthanize mice and collect paws. Fix, decalcify, and embed paws in paraffin. Section and stain with H&E to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Immunohistochemistry (Terminal): Perform IHC on paw sections to quantify the infiltration of neutrophils and macrophages.[1]
-
Biomarker Analysis (Terminal): Collect blood at termination to measure systemic inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[1]
-
-
Data Interpretation: Efficacy of this compound is demonstrated by a significant reduction in clinical scores, paw swelling, and histological signs of joint damage compared to the vehicle-treated group. This should be accompanied by reduced immune cell infiltration in the joints and lower systemic inflammatory markers.[1]
Conclusion
The C5a-C5aR1 signaling pathway is a key driver of inflammation in numerous pathological conditions. The administration of C5aR1 inhibitors, such as this compound, represents a potent therapeutic strategy to control inflammatory responses. The data and protocols provided here offer a robust framework for preclinical evaluation of this compound in relevant mouse models, enabling researchers to assess its pharmacodynamic activity and therapeutic potential in diseases ranging from arthritis to neuroinflammation.
References
- 1. Rapid-onset clinical and mechanistic effects of anti-C5aR treatment in the mouse collagen-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of C5a in inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring C5aR-IN-1 Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
C5aR-IN-1 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), a key component of the complement system that plays a critical role in driving inflammatory responses. The binding of the anaphylatoxin C5a to C5aR1, a G protein-coupled receptor, triggers a cascade of downstream signaling events that lead to leukocyte chemotaxis, activation, and the release of pro-inflammatory mediators.[1][2] Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in various preclinical animal models of inflammatory diseases. The protocols described herein are based on established methodologies for inducing and assessing disease pathology, as well as for measuring key pharmacodynamic markers of C5aR1 inhibition. While this compound is the focus, data from studies using similar C5aR1 antagonists, such as PMX53 and PMX205, are included to provide a comparative context for expected efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by blocking the binding of C5a to C5aR1, thereby inhibiting the downstream signaling cascade. This inhibition prevents the recruitment and activation of immune cells, such as neutrophils and macrophages, to sites of inflammation and reduces the production of inflammatory cytokines like TNF-α.
C5aR1 Signaling Pathway
Pharmacokinetics of C5aR1 Antagonists in Mice
A thorough understanding of the pharmacokinetic properties of this compound is crucial for designing effective in vivo studies. The following table summarizes pharmacokinetic data for the well-characterized C5aR1 antagonists, PMX53 and PMX205, in mice, which can serve as a reference for this compound.[1][3]
| Parameter | Administration Route | PMX53 | PMX205 |
| Elimination Half-life (t½) | Intravenous | ~20 min | ~20 min |
| Oral Bioavailability | Oral | 9% | 23% |
| Subcutaneous Bioavailability | Subcutaneous | - | >90% |
| CNS Penetration | Systemic | Lower | Higher |
| Major Elimination Route | Intravenous | Urinary | Urinary |
Data from studies on PMX53 and PMX205 can be used as a proxy for this compound, but specific pharmacokinetic profiling of this compound is recommended.[1][3]
Experimental Protocols
Pharmacodynamic Model: C5a-Induced Neutrophil Mobilization and TNF-α Release
This acute model is designed to assess the direct pharmacodynamic effect of this compound in inhibiting C5a-mediated responses in vivo.[4][5]
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
This compound Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline, 1% ethanol (B145695) in saline).
-
Administer the compound via the desired route (intravenous, subcutaneous, or oral) at various doses (e.g., 0.3, 1, 3 mg/kg).[5]
-
-
C5a Challenge:
-
15 minutes after this compound administration, inject 50 µg/kg of recombinant mouse C5a intravenously.[4]
-
-
Sample Collection:
-
60 minutes after C5a injection, collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate plasma.[6]
-
-
Neutrophil Analysis (Flow Cytometry):
-
Resuspend the blood cell pellet in FACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with fluorescently-labeled antibodies against Ly6G and CD11b.[7]
-
Acquire data on a flow cytometer and analyze the percentage of neutrophils (Ly6G+/CD11b+) in the total white blood cell population.
-
-
TNF-α Measurement (ELISA):
-
Use a commercial mouse TNF-α ELISA kit.
-
Dilute plasma samples as recommended by the manufacturer (e.g., 1:50).[8]
-
Follow the kit's protocol for incubation with capture and detection antibodies, addition of substrate, and measurement of absorbance.
-
Calculate TNF-α concentration based on a standard curve.
-
| Endpoint | Vehicle Control (C5a only) | C5aR1 Antagonist (1 mg/kg, i.v.) |
| Neutrophil Mobilization (% of WBCs) | ~60% increase | Significant reduction |
| Plasma TNF-α (pg/mL) | Significant elevation | ~90% reduction |
Data based on studies with PMX53 and JPE-1375.[5] The in vivo active duration for PMX53 was up to 6 hours, while for JPE-1375 it was less than 2 hours.[4]
Disease Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
-
Animal Model: DBA/1 mice, 8-10 weeks old.[9]
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion as a booster injection.[10]
-
-
This compound Treatment:
-
Begin treatment upon the first signs of arthritis (typically days 28-35).
-
Administer this compound or vehicle daily via a suitable route (e.g., subcutaneous, oral).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study (day 42-56), collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or paw homogenates using ELISA.
-
Treatment with a C5aR1 antagonist is expected to significantly reduce the clinical arthritis score, decrease inflammatory cell infiltration and joint destruction in histological analysis, and lower the levels of pro-inflammatory cytokines. In a similar model, anti-C5aR1 antibody treatment markedly reduced clinical and histopathological disease severity.
Disease Model: Cecal Ligation and Puncture (CLP) Sepsis
The CLP model is a polymicrobial sepsis model that mimics the clinical course of human sepsis.[11]
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
CLP Surgery:
-
Anesthetize the mouse. Make a midline abdominal incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[12]
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).[11]
-
-
This compound Treatment:
-
Administer this compound or vehicle at a defined time point relative to the CLP surgery (e.g., pre-treatment or post-treatment).
-
-
Assessment of Sepsis:
-
Survival: Monitor survival rates over a period of 7-10 days.
-
Bacterial Load: Determine bacterial colony-forming units (CFUs) in blood and peritoneal lavage fluid at various time points.
-
Organ Damage: Measure markers of organ damage in the blood (e.g., ALT, AST for liver; BUN, creatinine (B1669602) for kidney).
-
Inflammatory Cytokines: Measure cytokine levels (e.g., TNF-α, IL-6, IL-10) in plasma or peritoneal fluid.
-
In a low-dose sepsis model, C5aR1-deficient mice showed increased survival, improved pathogen clearance, and preserved liver function.[13] Treatment with this compound is expected to produce similar protective effects.
Disease Model: Alzheimer's Disease (AD)
In mouse models of AD, C5aR1 antagonism has been shown to reduce neuroinflammation and improve cognitive function.
-
Animal Model: Transgenic AD mouse models such as Tg2576 or 3xTg.
-
This compound Treatment:
-
Administer this compound chronically, for example, in the drinking water (e.g., 20 µg/mL).[14] Treatment duration can be several months depending on the model and the age of the animals.
-
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (4-5 days): Train mice to find a hidden platform in a circular pool of opaque water, using spatial cues. Record the escape latency and path length.
-
Probe Trial (1 day): Remove the platform and allow the mouse to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.[15]
-
-
Endpoint Analysis:
-
Immunohistochemistry: Perfuse mice and collect brains. Section the brains and perform immunohistochemistry for:
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides by ELISA and inflammatory cytokines by ELISA or multiplex assay.
-
| Endpoint | Untreated AD Mice | PMX205-Treated AD Mice |
| Fibrillar Plaque Load (Thioflavine S) | High | Significantly reduced |
| Hyperphosphorylated Tau (in 3xTg mice) | High | 69% reduction |
| Microglial Activation | Increased | Reduced |
| Cognitive Function (Morris Water Maze) | Impaired | Improved |
Data based on studies with PMX205 in Tg2576 and 3xTg mouse models.[14]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound in relevant animal models of inflammatory diseases, sepsis, and neurodegeneration. By utilizing these standardized methods, researchers can obtain robust and reproducible data to support the preclinical development of this compound as a potential therapeutic agent.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chondrex.com [chondrex.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Study of Cecal Ligation and Puncture-Induced Sepsis in Tissue-Specific Tumor Necrosis Factor Receptor 1-Deficient Mice [frontiersin.org]
- 13. mpbio.com [mpbio.com]
- 14. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 17. Spatial Memory and Microglia Activation in a Mouse Model of Chronic Neuroinflammation and the Anti-inflammatory Effects of Apigenin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C5aR-IN-1 in Primary Human Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a) is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response. It exerts its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR) expressed on a wide variety of immune and non-immune cells.[1] Dysregulation of the C5a/C5aR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, the development of C5aR1 antagonists is a promising therapeutic strategy.
C5aR-IN-1 is a potent and selective small molecule inhibitor of C5aR1. These application notes provide detailed protocols for utilizing this compound in primary human cell cultures to study its effects on C5a-mediated cellular responses. The following sections describe the mechanism of action, provide experimental protocols for key assays, and summarize the expected quantitative outcomes.
Mechanism of Action
This compound is a competitive antagonist of C5aR1. It binds to the receptor, preventing the binding of its natural ligand, C5a. This blockade inhibits the downstream signaling cascade initiated by C5a, which includes G-protein activation (primarily Gαi), intracellular calcium mobilization, and activation of phosphorylation cascades involving p38 MAPK, and ERK1/2.[2] By inhibiting these pathways, this compound effectively suppresses C5a-induced pro-inflammatory responses such as cytokine and chemokine release, chemotaxis, and cellular activation.
Data Presentation
The following tables summarize the expected quantitative data from key experiments using this compound in primary human cell cultures. These values are representative and may vary depending on the specific experimental conditions and donors.
Table 1: Inhibition of C5a-induced Cytokine Release from Human Monocyte-Derived Macrophages (hMDMs)
| Cytokine | C5a Stimulation (10 nM) | C5a (10 nM) + this compound (100 nM) | Fold Change |
| TNF-α (pg/mL) | 850 ± 75 | 150 ± 30 | 5.7 |
| IL-6 (pg/mL) | 1200 ± 110 | 220 ± 45 | 5.5 |
| IL-1β (pg/mL) | 450 ± 50 | 80 ± 20 | 5.6 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of C5a-induced Neutrophil Chemotaxis
| Treatment | Migrated Cells (per high-power field) | Inhibition (%) |
| Vehicle Control | 15 ± 5 | - |
| C5a (10 nM) | 150 ± 20 | 0 |
| C5a (10 nM) + this compound (10 nM) | 85 ± 15 | 43 |
| C5a (10 nM) + this compound (100 nM) | 30 ± 8 | 80 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on C5a-induced ERK1/2 Phosphorylation in Primary Human Neutrophils
| Treatment | p-ERK1/2 (MFI) | Inhibition (%) |
| Unstimulated | 50 ± 10 | - |
| C5a (10 nM) | 500 ± 40 | 0 |
| C5a (10 nM) + this compound (100 nM) | 120 ± 25 | 76 |
MFI: Mean Fluorescence Intensity, as determined by flow cytometry. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (hMDMs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
Recombinant Human C5a
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in culture plates at a density of 1 x 10^6 cells/mL and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Remove non-adherent cells by washing gently with warm PBS.
-
Add fresh RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Culture the cells for 7 days to differentiate monocytes into macrophages, replacing the medium every 2-3 days.
-
On day 7, replace the medium with serum-free RPMI-1640 for 4 hours before treatment.
-
Pre-incubate the hMDMs with desired concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with 10 nM recombinant human C5a for 6-24 hours.
-
Collect the cell culture supernatants for cytokine analysis by ELISA.
Protocol 2: Human Neutrophil Chemotaxis Assay
Materials:
-
Freshly isolated human neutrophils
-
Chemotaxis chambers (e.g., Boyden chambers) with 3-5 µm pore size polycarbonate membranes
-
HBSS (Hank's Balanced Salt Solution) with 0.1% BSA
-
This compound
-
Recombinant Human C5a
-
Calcein-AM stain
Procedure:
-
Isolate human neutrophils from healthy donor blood using a suitable density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the neutrophils with Calcein-AM for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in HBSS with 0.1% BSA.
-
Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 30 minutes at room temperature.
-
Add recombinant human C5a (10 nM) to the lower wells of the chemotaxis chamber.
-
Add the pre-treated neutrophil suspension to the upper wells.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Quantify the migrated cells on the lower surface of the membrane by measuring fluorescence with a plate reader or by counting under a fluorescence microscope.
Protocol 3: Analysis of ERK1/2 Phosphorylation by Flow Cytometry
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium
-
This compound
-
Recombinant Human C5a
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol)
-
Anti-phospho-ERK1/2 antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Isolate human neutrophils as described in Protocol 2.
-
Resuspend the neutrophils in RPMI-1640 at 2 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound (100 nM) or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with C5a (10 nM) for 5 minutes at 37°C.
-
Immediately stop the stimulation by adding an equal volume of ice-cold Fixation Buffer and incubate for 15 minutes at room temperature.
-
Pellet the cells by centrifugation and wash with PBS.
-
Permeabilize the cells by resuspending in ice-cold methanol (B129727) and incubating for 10 minutes on ice.
-
Wash the cells twice with PBS containing 1% BSA.
-
Stain the cells with the anti-phospho-ERK1/2 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples using a flow cytometer to determine the mean fluorescence intensity (MFI) of phospho-ERK1/2.
Mandatory Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C5aR-IN-1 solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of C5aR-IN-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: It is a common issue for novel small molecule inhibitors to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for creating stock solutions of organic molecules due to its strong solubilizing properties.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation after adding it to my aqueous buffer. What are the next steps?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common indicator of low aqueous solubility of the compound. Here are some strategies to address this:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your aqueous solution is as low as possible, ideally below 0.5%.[1]
-
Explore Alternative Solubilization Strategies: You may need to systematically try other methods to keep the compound in solution.[1] This can include using other organic solvents like ethanol (B145695) or dimethylformamide (DMF), or employing solubilizing agents.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.[1] Acidic compounds are generally more soluble at a higher pH (above their pKa), while basic compounds are more soluble at a lower pH (below their pKa).[1]
Q3: What is the best way to store my this compound stock solution to ensure its stability?
A3: Proper storage is essential for maintaining the integrity and activity of your compound.[2][3] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] These aliquots should be stored at -20°C or -80°C.[3][4][5] For short-term storage, refrigeration at 4°C may be acceptable, but always refer to the manufacturer's specific recommendations if available. Protect the compound from light by using amber vials or by wrapping the vials in foil.[3]
Q4: I left my this compound solution at room temperature for an extended period. Is it still usable?
A4: The stability of this compound at room temperature is not well-documented. Prolonged exposure to ambient temperatures can lead to degradation, reducing the effective concentration and potency of the inhibitor.[3] It is best practice to minimize the time the compound spends at room temperature.[2] If you suspect degradation, it is advisable to prepare a fresh solution from a properly stored stock. To be certain, you could perform a stability analysis using a technique like High-Performance Liquid Chromatography (HPLC) to check for degradation products.
Troubleshooting Guides
Issue: Precipitate observed in DMSO stock solution after storage.
Possible Cause:
-
The compound's solubility limit in DMSO was exceeded.
-
The DMSO absorbed water, which can reduce the solubility of some organic compounds.[4]
-
Precipitation occurred due to freeze-thaw cycles.[4]
Solution Workflow:
Caption: Troubleshooting workflow for precipitate in stock solution.
Data Presentation
Table 1: Solubility of a Typical Small Molecule Inhibitor in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Often used for primary stock solutions. |
| Ethanol | ~10 | Can be used for stock solutions, may be more compatible with certain cell types. |
| PBS (pH 7.4) | < 0.1 | Demonstrates low aqueous solubility, typical for many small molecule inhibitors. |
| PEG400/Water (1:1) | ~5 | Co-solvent systems can improve aqueous solubility. |
Note: This table provides example data for illustrative purposes. The actual solubility of this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, ethanol, PBS pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Prepare a series of vials, each containing a pre-weighed amount of this compound (e.g., 1 mg).
-
To each vial, add a small, precise volume of the chosen solvent to create a high concentration solution (e.g., 100 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes.[1]
-
If the compound does not fully dissolve, gently warm the vial (if the compound is heat-stable) or sonicate for 5-10 minutes.[4]
-
Visually inspect for complete dissolution. If it is fully dissolved, the solubility is at least at that concentration.
-
If not fully dissolved, add increasing volumes of the solvent incrementally, vortexing/sonicating after each addition, until the compound completely dissolves. Record the total volume of solvent used.
-
To confirm dissolution and remove any microparticulates, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.[1]
-
Carefully observe the supernatant. A clear, particle-free solution indicates that the compound is soluble at that concentration. Calculate the solubility in mg/mL.
Protocol 2: Assessing the Stability of this compound in Solution
Objective: To assess the stability of this compound in a chosen solvent over time and under different storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a suitable column and detector
-
Appropriate mobile phase for HPLC
-
Incubators/refrigerators/freezers set to desired storage temperatures (e.g., Room Temperature, 4°C, -20°C)
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.[4] This will serve as your baseline.
-
Aliquot the remaining stock solution into multiple vials for storage under different conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the sample to come to room temperature if it was stored cold.
-
Dilute an aliquot to the same concentration as the T=0 sample and analyze it by HPLC.
-
Compare the peak area of the this compound peak from the stored samples to the T=0 sample. A significant decrease in the peak area or the appearance of new peaks suggests degradation.
Visualization of C5aR1 Signaling Pathway
The C5a receptor 1 (C5aR1), also known as CD88, is a G protein-coupled receptor (GPCR).[6][7] Its activation by its ligand, C5a, a potent pro-inflammatory anaphylatoxin, triggers a variety of downstream signaling cascades.[6][8] This signaling is crucial in the inflammatory response.
Caption: Simplified C5a-C5aR1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting C5aR-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C5aR-IN-1, a potent C5a receptor (C5aR) inhibitor. The information is designed to address common challenges, particularly compound precipitation in cell culture media, and to provide clear protocols for key in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise when working with this compound in cell culture.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like many small molecule inhibitors when a concentrated DMSO stock is diluted into an aqueous cell culture medium. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Adding the compound dropwise while gently vortexing the media can also help. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for all dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and may not prevent precipitation of highly hydrophobic compounds. | Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1%. Perform a DMSO tolerance test for your specific cell line. |
Issue 2: this compound Precipitates Over Time in the Incubator
-
Question: My this compound solution was clear when I added it to the cells, but after several hours in the incubator, I see a precipitate. Why is this happening?
-
Answer: Delayed precipitation can occur due to several factors related to the dynamic environment of cell culture.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH can affect compound solubility. The CO2 environment in an incubator can slightly lower the pH of the media over time. | Ensure the incubator is properly calibrated for temperature and CO2. Use media buffered appropriately for the CO2 concentration. Pre-warm all solutions to 37°C before use. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes over time. The presence of serum can sometimes help solubilize hydrophobic compounds but can also lead to non-specific binding. | Test the stability of this compound in your specific cell culture medium (with and without serum) over the intended duration of your experiment. |
| Media Evaporation | In long-term experiments, evaporation of media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term cultures, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Cellular Metabolism | Cellular metabolism could potentially alter the compound or its local environment, leading to precipitation. | While less common, this can be investigated by comparing stability in conditioned media versus fresh media. |
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this compound?
-
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.
-
-
Q2: How should I store the this compound stock solution?
-
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
-
-
Q3: What is the maximum concentration of DMSO my cells can tolerate?
-
A3: DMSO tolerance is cell-line dependent. While many cell lines can tolerate up to 0.5% DMSO, it is best practice to determine the highest non-toxic concentration for your specific cells by performing a dose-response experiment with DMSO alone. For sensitive or long-term experiments, keeping the final DMSO concentration at or below 0.1% is recommended.
-
-
Q4: Can I filter out the precipitate and use the remaining solution?
-
A4: This is not recommended. Filtering the solution will remove an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation from occurring.
-
Quantitative Data
The following table summarizes the inhibitory potency of various small molecule C5aR1 antagonists in different functional assays. This data can be used as a reference for designing experiments with this compound.
Table 1: Comparative Potency of Small Molecule C5aR1 Antagonists
| Compound | Assay Type | Cell Type | IC50 (nM) |
| PMX53 | β-arrestin 2 recruitment | U937 | 1.3 |
| ERK1/2 phosphorylation | U937 | 2.5 | |
| Neutrophil Migration | Human Neutrophils | 20 | |
| Avacopan (CCX168) | β-arrestin 2 recruitment | U937 | 0.3 |
| ERK1/2 phosphorylation | U937 | 0.4 | |
| Neutrophil Migration | Human Neutrophils | 1.1 | |
| W54011 | β-arrestin 2 recruitment | U937 | 20 |
| ERK1/2 phosphorylation | U937 | 25 | |
| Neutrophil Migration | Human Neutrophils | 2.2 |
Data is compiled from published literature and is intended for comparative purposes. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of hydrophobic small molecule inhibitors like this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.
-
Store at -20°C or -80°C.
-
-
Preparation of Working Solution (Serial Dilution Method):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you can first dilute the stock 1:100 in medium (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM intermediate solution.
-
Step 2: Final Dilution. Add the intermediate dilution to the final volume of pre-warmed medium. For the example above, you would then add 100 µL of the 100 µM intermediate solution to 900 µL of medium to get the final 10 µM working solution.
-
Gently mix the solution by inverting or swirling the tube after each dilution step.
-
Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of this compound to inhibit the migration of neutrophils towards the chemoattractant C5a.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood from healthy donors using a standard method such as density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque).
-
Assess cell viability and purity. A purity of >95% and viability of >98% is recommended.
-
Resuspend the isolated neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a chemotaxis chamber with inserts (e.g., Transwell® with 3-5 µm pores).
-
To the lower chamber, add the assay medium containing C5a at a pre-determined optimal concentration (typically 10-30 nM).
-
For the inhibitor-treated wells, add assay medium containing both C5a and this compound at various concentrations to the lower chamber.
-
Include a negative control (medium alone) and a positive control (medium with C5a only).
-
-
Cell Treatment and Migration:
-
In a separate tube, pre-incubate the neutrophil suspension with this compound or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
Carefully add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells can be quantified using a plate reader-based method (e.g., Calcein-AM staining).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the C5a-only positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: C5a-Induced Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration triggered by C5a.
-
Cell Preparation:
-
Use a C5aR-expressing cell line (e.g., U937 cells) or freshly isolated human neutrophils.
-
Resuspend the cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Loading with Calcium Indicator Dye:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
-
Assay Procedure:
-
Dispense the cell suspension into a 96-well plate suitable for fluorescence measurements.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a flow cytometer equipped for kinetic readings.
-
-
Cell Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells by adding a pre-determined EC80 concentration of C5a.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The peak fluorescence response is used to determine the level of calcium mobilization.
-
Calculate the percentage of inhibition of the C5a-induced calcium response for each concentration of this compound.
-
Plot the inhibition data against the inhibitor concentration to determine the IC50 value.
-
Visualizations
C5a/C5aR1 Signaling Pathway
Caption: C5aR1 Signaling Cascade
Troubleshooting Workflow for Compound Precipitation
How to minimize C5aR-IN-1 toxicity in cell-based assays
Welcome to the technical support center for C5aR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell-based assays while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. The complement component C5a is a powerful inflammatory mediator, and by binding to C5aR1, it triggers a variety of cellular responses, including chemotaxis, cytokine release, and degranulation.[1][2] this compound acts as an antagonist, blocking the interaction between C5a and C5aR1, thereby inhibiting these downstream signaling pathways.[1][3] This makes it a valuable tool for studying the role of the C5a-C5aR1 axis in various physiological and pathological processes.
Q2: What are the potential causes of toxicity with this compound in cell-based assays?
As with many small molecule inhibitors, observed toxicity in cell-based assays can stem from several factors:
-
High Concentrations: The most common cause of toxicity is using the inhibitor at a concentration that is significantly higher than its effective dose for C5aR1 inhibition.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended biological consequences and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%. It is crucial to ensure the final solvent concentration in your assay is as low as possible.
-
Compound Instability or Aggregation: Poor solubility of the inhibitor in aqueous assay media can lead to the formation of aggregates, which can cause non-specific inhibition and cytotoxicity. The stability of the compound in your specific assay conditions should also be considered.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
The ideal concentration of this compound will provide maximal inhibition of C5aR1 with minimal impact on cell viability. To determine this, we recommend performing two key experiments in parallel:
-
A dose-response curve for C5aR1 inhibition: This will determine the EC50 or IC50 for the desired biological effect in your specific assay (e.g., inhibition of C5a-induced cell migration).
-
A cell viability assay: This will determine the concentration at which this compound becomes toxic to your cells.
By comparing the results of these two assays, you can identify a concentration window that is both effective and non-toxic.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High background signal or unexpected cell death in all wells (including controls) | Solvent (DMSO) toxicity | Ensure the final DMSO concentration is below 0.5%, ideally below 0.1%. Include a vehicle control with the same final DMSO concentration as your inhibitor-treated wells. |
| Contaminated reagents or cells | Test media and reagents for contamination. Ensure cell cultures are healthy and free from mycoplasma. | |
| Inconsistent results between replicate wells | Uneven cell plating | Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. |
| Compound precipitation | Visually inspect your inhibitor stock and working solutions for any precipitate. If precipitation is observed, refer to the solubility troubleshooting section below. | |
| Loss of inhibitor activity over time | Compound instability | Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Observed toxicity at concentrations expected to be non-toxic | Cell line sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. It is essential to perform a cell viability assay for each new cell line. |
| Off-target effects | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a structurally different C5aR inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation
The following table summarizes the in vitro potencies of several known C5aR antagonists. Note that "this compound" is a placeholder name for a selective C5aR1 inhibitor, and its properties would be expected to be within a similar range.
| Compound | Target | Assay | Cell Type/System | IC50 / Ki |
| Avacopan (CCX168) | C5aR1 | C5a Binding | U937 cells | 0.1 nM[4][5] |
| C5aR1 | Chemotaxis | U937 cells | 0.2 nM[5] | |
| C5aR1 | Calcium Mobilization | Human Neutrophils | 0.2 nM[5] | |
| W-54011 | C5aR1 | C5a Binding | Human Neutrophils | 2.2 nM (Ki)[1][3] |
| C5aR1 | Calcium Mobilization | Human Neutrophils | 3.1 nM[1][3] | |
| C5aR1 | Chemotaxis | Human Neutrophils | 2.7 nM[1][3] | |
| C5aR1 | ROS Generation | Human Neutrophils | 1.6 nM[1][3] | |
| PMX53 | C5aR1 | Myeloperoxidase Release | Human Neutrophils | 22 nM[2][6][7] |
| C5aR1 | Chemotaxis | Human Neutrophils | 75 nM[2][6][7] | |
| DF2593A | C5aR1 | Cell Migration | Human PMNs | 5.0 nM[8][9] |
| C5aR1 | Cell Migration | Rat PMNs | 6.0 nM[9] | |
| C5aR1 | Cell Migration | Mouse PMNs | 1.0 nM[9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span from well below the expected effective concentration to concentrations where toxicity might be anticipated (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Protocol 2: C5a-Mediated Chemotaxis Assay
This protocol is for assessing the inhibitory effect of this compound on cell migration.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membranes, typically 3-8 µm pore size depending on the cell type)
-
Cells of interest (e.g., neutrophils, monocytes)
-
Assay medium (e.g., RPMI with 0.1% BSA)
-
Recombinant human C5a
-
This compound
-
Calcein-AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Isolate and resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium containing a chemoattractant concentration of C5a (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Add assay medium alone to some lower wells to serve as a negative control for random migration.
-
Place the membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain the migrated cells on the underside of the membrane with a fluorescent dye like Calcein-AM.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the C5a-only control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 for the inhibition of chemotaxis.
-
Visualizations
Caption: Simplified C5aR1 signaling pathway.
Caption: Troubleshooting workflow for this compound toxicity.
Caption: Experimental workflow to minimize toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. C5aR Antagonist, PMX53 [merckmillipore.com]
- 8. Targeting the minor pocket of C5aR for the rational design of an oral allosteric inhibitor for inflammatory and neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of C5aR-IN-1
Welcome to the technical support center for C5aR-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this compound, a potent C5a receptor inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a potent, small molecule inhibitor of the C5a receptor (C5aR), a key player in the complement system's inflammatory response. Like many small molecule inhibitors, this compound is likely to have low aqueous solubility, which can significantly limit its absorption after oral administration and lead to low and variable bioavailability. This makes it challenging to achieve therapeutic concentrations in target tissues and obtain reliable results in in vivo studies.
Q2: What are the primary formulation strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. The most common approaches for preclinical studies include:
-
Co-solvent Systems: Using a mixture of solvents to dissolve the compound. A widely used combination is Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and a surfactant like Tween-80, diluted in saline or water.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby improving the absorption rate.
-
Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier at a molecular level can enhance solubility and dissolution.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its solubility in aqueous solutions.
Q3: Which administration route is recommended for initial in vivo studies with this compound?
A3: For initial in vivo efficacy and pharmacokinetic studies, intravenous (IV) administration is often used to ensure 100% bioavailability and establish a baseline for exposure. However, to assess the compound's potential as an oral therapeutic, oral gavage (PO) is the preferred route. Subcutaneous (SC) and intraperitoneal (IP) injections are also common alternatives.[1] The choice of route will depend on the specific goals of the experiment.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations after oral administration. | Poor solubility and dissolution in the gastrointestinal (GI) tract. | 1. Optimize Formulation: Experiment with different formulation strategies such as co-solvent systems, nanosuspensions, or solid dispersions (see Protocol 1). 2. Increase Dose: While maintaining safety, a higher dose might be necessary to achieve detectable plasma levels. |
| High variability in plasma concentrations between animals. | Inconsistent absorption due to formulation instability or physiological differences. | 1. Ensure Homogeneous Formulation: For suspensions, ensure the compound is uniformly suspended before each administration. 2. Standardize Experimental Conditions: Use animals of the same age, sex, and strain, and standardize fasting times before dosing. |
| Precipitation of the compound upon dilution of the stock solution. | The compound is crashing out of the solution when the concentration of the organic solvent is reduced. | 1. Optimize Co-solvent Ratios: Adjust the ratios of DMSO, PEG, and Tween-80 to maintain solubility upon dilution. 2. Use a Different Formulation Strategy: Consider a nanosuspension or cyclodextrin-based formulation which can be more stable in aqueous environments. |
| Adverse effects observed in animals after administration. | Toxicity of the compound or the vehicle. | 1. Conduct a Dose-Ranging Study: Determine the maximum tolerated dose (MTD). 2. Vehicle Toxicity Control: Always include a vehicle-only control group to assess the effects of the formulation components. |
Quantitative Data Summary
The following tables provide examples of pharmacokinetic parameters for C5aR antagonists in rodents, which can serve as a reference for designing and evaluating studies with this compound.
Table 1: Illustrative Pharmacokinetic Parameters of C5aR Antagonists in Mice
| Parameter | PMX53[1][2] | PMX205[1][2] |
| Administration Route | IV, SC, IP, PO | IV, SC, IP, PO |
| Dose (mg/kg) | 3 (for all routes) | 3 (for all routes) |
| Tmax (min) | PO: 21.91 | PO: 27.72 |
| Cmax (ng/mL) | PO: ~100 | PO: ~250 |
| AUC (min*µg/mL) | PO: ~15 | PO: ~40 |
| Oral Bioavailability (%) | 9 | 23 |
| Elimination Half-life (min) | ~20 | ~20 |
Table 2: Common Vehicle Compositions for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Composition | Administration Route | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | IV, IP, PO | A common starting formulation for achieving solubility. |
| 10% DMSO, 90% Corn Oil | PO | Suitable for lipophilic compounds. |
| 0.5% Hydroxypropyl Methylcellulose (HPMC) in Water | PO | A common vehicle for suspensions. |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | IV, IP, PO | Used to improve the solubility of compounds through complexation. |
Signaling Pathway and Experimental Workflow Diagrams
C5aR Signaling Pathway
The binding of C5a to its receptor, C5aR1, triggers a cascade of intracellular signaling events that mediate inflammatory responses. This compound acts by blocking this interaction.
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
This workflow outlines a systematic approach to enhancing and evaluating the in vivo bioavailability of this compound.
References
C5aR-IN-1 Delivery to Target Tissues: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of C5aR-IN-1, a potent C5a receptor (C5aR1) inhibitor. Given that specific formulation and pharmacokinetic data for this compound are not extensively published, this guide incorporates data and methodologies from analogous, well-characterized C5aR1 antagonists to provide a robust framework for experimental design.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer for in vitro assays. How can I prevent this?
Answer: This is a common issue for hydrophobic small molecules like many kinase inhibitors. The key is to maintain the compound's solubility in the final assay medium.
-
Decrease Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Use a Surfactant: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01% - 0.1%), to your aqueous buffer before adding the this compound stock. This can help maintain the compound in solution.
-
Test Different Buffers: The pH and composition of your buffer can influence solubility. Experiment with different physiological buffers (e.g., PBS, HBSS) to find the most suitable one.
-
Sonication: Briefly sonicating the solution after dilution can help to redissolve small precipitates and create a more uniform dispersion.
Question: I am observing low efficacy or high variability in my in vivo experiments. What are the potential causes and solutions?
Answer: Low in vivo efficacy is often linked to poor bioavailability, which can stem from several factors related to the compound's delivery.
-
Inadequate Formulation: this compound is likely hydrophobic, leading to poor absorption when administered in a simple aqueous vehicle. A robust formulation is critical.
-
Co-solvents and Excipients: For intraperitoneal (i.p.) or subcutaneous (s.c.) injections, consider formulating this compound in vehicles containing solubility-enhancing agents. A common starting point is a mixture of DMSO, PEG400, and saline. For another C5aR1 antagonist, PMX205, a simple 5% glucose solution was used for subcutaneous administration.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles can significantly improve the oral bioavailability of hydrophobic compounds by enhancing their solubilization in the gastrointestinal tract.[2]
-
-
Route of Administration: The chosen route can dramatically impact bioavailability.
-
Oral (p.o.) administration often results in lower bioavailability due to first-pass metabolism in the liver. For the analogous C5aR1 antagonist PMX205, oral bioavailability was 23%, whereas subcutaneous administration yielded bioavailability above 90%.[3]
-
Intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes bypass the first-pass effect and can lead to more consistent plasma concentrations.[3]
-
-
Rapid Clearance: The compound may be quickly metabolized and cleared from circulation. Pharmacokinetic studies of similar C5aR1 antagonists PMX53 and PMX205 showed rapid elimination with half-lives around 20 minutes in mice.[3] This may necessitate more frequent dosing or a formulation that provides sustained release.
Question: How can I determine if my delivery vehicle is causing confounding effects in my experiment?
Answer: A vehicle control group is absolutely essential in any in vivo experiment. This group should receive the exact same formulation (including all co-solvents and excipients) but without the active compound (this compound). This allows you to distinguish the pharmacological effects of this compound from any biological effects of the delivery vehicle itself.[4]
Frequently Asked Questions (FAQs)
Q1: What is the C5a-C5aR1 signaling pathway?
A1: The complement component 5a (C5a) is a potent pro-inflammatory peptide generated during complement system activation.[5] It exerts its effects by binding to its primary receptor, C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR).[4][6] This binding triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis (cell migration), release of inflammatory cytokines, and increased expression of adhesion molecules on immune cells like neutrophils and monocytes.[6][7] This pathway is a crucial part of the innate immune response but its overactivation is implicated in numerous inflammatory and autoimmune diseases.[4]
C5a-C5aR1 Signaling Pathway Diagram
Caption: The C5a-C5aR1 signaling cascade and point of inhibition.
Q2: What is a good starting dose for in vivo studies with this compound?
A2: Without specific data for this compound, we can look at doses used for other potent C5aR1 antagonists. For the peptide-based inhibitors PMX53 and JPE-1375, a dose as low as 1 mg/kg administered intravenously was shown to be effective in inhibiting C5a-induced neutrophilia in mice.[4][8] A dose-response study is highly recommended, starting with a range such as 0.3 mg/kg, 1 mg/kg, and 3 mg/kg to determine the minimal effective dose for your specific model and delivery route.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For storage, follow the manufacturer's recommendations, which is usually at -20°C for long-term storage. To prepare a stock solution, dissolve the compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). For example, you can create a 10 mM stock solution in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How can I verify that this compound is engaging its target in vivo?
A4: A pharmacodynamic (PD) assay is essential to confirm target engagement. A robust method involves challenging the animal with C5a and measuring a C5aR1-dependent response. An established protocol involves intravenously administering C5a to mice, which induces a rapid and transient increase in circulating neutrophils (neutrophilia) and plasma TNF-α.[4][8] Pre-treatment with an effective dose of a C5aR1 antagonist like this compound should block this response. By collecting blood samples at various time points after C5a challenge, you can quantify neutrophil counts and cytokine levels to assess the extent and duration of target inhibition.
Data Presentation: Comparative Physicochemical & Pharmacokinetic Properties
Since specific data for this compound is limited, the following tables summarize properties of other well-studied small molecule or peptide-based C5aR1 antagonists to provide a comparative reference.
Table 1: Physicochemical Properties of Analogous C5aR1 Antagonists
| Property | 3D53 | W54011 | JJ47 |
|---|---|---|---|
| Molecular Weight (MW) | 776.0 | 513.6 | 551.6 |
| ClogP | 1.3 | 5.8 | 6.2 |
| CLogS (Aqueous Solubility) | -4.1 | -6.0 | -6.6 |
| Polar Surface Area (PSA) | 185 | 70 | 79 |
Data sourced from Stoermer et al., 2016. ClogP and CLogS are calculated values for octanol-water partition coefficient and aqueous solubility, respectively, indicating the general hydrophobic nature of these compounds.
Table 2: Comparative Pharmacokinetic Parameters of PMX53 and PMX205 in Mice (1 mg/kg dose)
| Parameter | Route | PMX53 | PMX205 |
|---|---|---|---|
| Cmax (µg/mL) | i.v. | 17.42 | 34.62 |
| s.c. | 3.77 | 5.62 | |
| i.p. | 4.92 | 5.95 | |
| p.o. | 0.25 | 0.77 | |
| Elimination Half-life (t½) | i.v. | ~20 min | ~20 min |
| Oral Bioavailability (%) | p.o. | 9% | 23% |
| Subcutaneous Bioavailability (%) | s.c. | - | >90% |
Data adapted from Woodruff et al., 2020. This data highlights how administration route significantly impacts peak plasma concentration (Cmax) and overall bioavailability.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo Administration (General Protocol)
This protocol provides a starting point for formulating a hydrophobic inhibitor for intraperitoneal or subcutaneous injection. Note: The optimal ratio of components must be empirically determined for this compound to ensure solubility and stability without causing toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG400 (Polyethylene glycol 400), sterile
-
Tween® 80, sterile
-
0.9% Saline, sterile
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
-
Addition of Co-solvents: Add PEG400 to the DMSO solution. A common starting ratio is 1 part DMSO to 4 parts PEG400. Vortex well.
-
Addition of Surfactant: Add Tween® 80. A common final concentration is 1-5%. Vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile saline to the organic mixture to reach the final desired volume. For example, a common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline.
-
Final Check: Inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require optimization (e.g., adjusting solvent ratios, gentle warming, or sonication).
-
Vehicle Control: Prepare a separate solution containing the exact same components and ratios but without this compound to use for the vehicle control group.
Experimental Workflow for In Vivo Delivery and Analysis
Caption: Workflow for in vivo testing of this compound efficacy.
Protocol 2: Assessing In Vivo Target Engagement via C5a-Induced Neutrophil Mobilization
This protocol is adapted from established methods used to test C5aR1 antagonists like PMX53.[3][4]
Materials:
-
C57BL/6J mice
-
This compound formulation and vehicle control (from Protocol 1)
-
Recombinant mouse C5a protein
-
Sterile, pyrogen-free saline
-
EDTA-coated micro-collection tubes
-
Hematology analyzer or materials for blood smear analysis
Procedure:
-
Animal Acclimation: Acclimate mice to handling for several days before the experiment.
-
Antagonist Administration: Administer the prepared this compound formulation or vehicle control to the respective groups of mice via the desired route (e.g., i.p. or s.c.).
-
Waiting Period: Wait for a predetermined amount of time for the drug to be absorbed and distributed (e.g., 15-30 minutes for i.p./s.c. routes). This time point should be optimized.
-
Baseline Blood Sample: Collect a small drop of blood (~20 µL) from the tail tip for a baseline neutrophil count.
-
C5a Challenge: Administer recombinant mouse C5a via intravenous (tail vein) injection. A previously established effective dose is 50 µg/kg.[3][4] The C5a should be diluted in sterile saline.
-
Post-Challenge Blood Sample: At the time of peak neutrophil mobilization (typically 30-60 minutes post-C5a injection), collect another blood sample.
-
Cell Counting: Analyze the blood samples to determine the number and percentage of circulating neutrophils.
-
Data Analysis: Compare the change in neutrophil counts from baseline between the vehicle-treated group and the this compound-treated groups. A significant reduction in C5a-induced neutrophilia in the treated groups indicates successful in vivo target engagement.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A logical flowchart for troubleshooting poor in vivo results.
References
- 1. Frontiers | C5a-C5aR1 Axis Activation Drives Envenomation Immunopathology by the Snake Naja annulifera [frontiersin.org]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining C5aR-IN-1 Treatment Protocols for Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining treatment protocols for long-term studies involving C5aR-IN-1, a potent inhibitor of the C5a receptor (C5aR). The following frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols are designed to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88.[1] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, triggers a cascade of pro-inflammatory responses.[2] this compound competitively blocks this interaction, thereby attenuating downstream signaling pathways involved in inflammation, cell migration, and immune cell activation.[1]
Q2: What is a suitable starting dose and route of administration for this compound in a long-term in vivo mouse study?
A2: For novel C5aR inhibitors, a pilot dose-finding study is crucial. Based on data from other small molecule C5aR1 antagonists, a starting dose in the range of 1-10 mg/kg administered via intraperitoneal (i.p.) or oral (p.o.) route is a reasonable starting point. The optimal dose and route will depend on the specific animal model, disease state, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound. For example, the C5aR1 antagonist avacopan (B605695) has been shown to be effective with oral administration.[3]
Q3: How should I formulate this compound for in vivo administration?
A3: Like many small molecule inhibitors, this compound may have limited aqueous solubility. A common approach is to first dissolve the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock can then be further diluted in a vehicle suitable for in vivo use, such as a mixture of PEG400, Solutol HS 15, and sterile water or saline. It is critical to ensure the final concentration of the organic solvent is minimized (typically <5% DMSO) to avoid vehicle-induced toxicity. A vehicle-only control group should always be included in your experimental design.
Q4: What are the expected pharmacodynamic effects of this compound in vivo?
A4: Effective this compound treatment should inhibit C5a-mediated biological effects. Key pharmacodynamic markers include the reduction of C5a-induced neutrophil mobilization into the bloodstream and the suppression of pro-inflammatory cytokine release, such as TNF-α and IL-6.[4][5] These can be measured via flow cytometry of blood samples and ELISA of plasma, respectively.
Q5: What are potential off-target effects or toxicities to monitor during a long-term study?
A5: While specific off-target effects for this compound are not yet fully characterized, long-term administration of any small molecule inhibitor warrants careful monitoring. Potential toxicities could include effects on the liver, kidneys, or hematopoietic system. Regular monitoring of animal weight, behavior, and complete blood counts (CBCs) is recommended. At the study endpoint, histopathological analysis of major organs is advised to identify any unforeseen toxicities.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dose or dosing frequency.- Poor bioavailability of the compound.- Rapid metabolism of the compound.- Inappropriate animal model. | - Perform a dose-response study to determine the optimal dose.- Increase the dosing frequency (e.g., from once to twice daily).- Characterize the pharmacokinetic profile of this compound to assess exposure.- Consider alternative routes of administration (e.g., subcutaneous if oral bioavailability is low).- Ensure the chosen animal model has a C5a-dependent disease mechanism. |
| High Variability in Response | - Inconsistent formulation preparation.- Inaccurate dosing.- Biological variability among animals. | - Prepare fresh formulations for each dosing day and ensure complete solubilization.- Use precise dosing techniques and ensure accurate animal weights for dose calculation.- Increase the number of animals per group to improve statistical power.- Ensure animals are age and sex-matched. |
| Observed Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Vehicle toxicity.- Off-target effects of this compound. | - Reduce the dose of this compound.- Run a vehicle-only control group to assess for vehicle-related toxicity.- If toxicity persists at lower effective doses, consider compound-related off-target effects and perform a more detailed toxicology assessment. |
| Compound Precipitation in Formulation | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the percentage of co-solvents (e.g., PEG400) in the vehicle.- Gently warm the solution before administration.- Prepare fresh formulations immediately before use. |
Data Presentation
Table 1: In Vivo Dosing Parameters of Selected Small Molecule C5aR Antagonists
| Compound | Species | Dose Range | Route of Administration | Dosing Frequency | Reference |
| PMX53 | Mouse | 1-3 mg/kg | Intravenous (i.v.) | Single dose | [4][5] |
| JPE-1375 | Mouse | 1-3 mg/kg | Intravenous (i.v.) | Single dose | [4][5] |
| Avacopan (CCX168) | Mouse (human C5aR knock-in) | 1-100 mg/kg | Oral (p.o.) | Twice daily | [3] |
| W54011 | Mouse | Not specified | Not specified | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of Selected Small Molecule C5aR Antagonists in Mice
| Compound | Route of Administration | T1/2 (half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Bioavailability (%) | Reference |
| PMX53 | Intravenous (i.v.) | ~2-3 hours | Not specified | Not specified | Not applicable | [4] |
| JPE-1375 | Intravenous (i.v.) | < 2 hours | Not specified | Not specified | Not applicable | [4][5] |
| Avacopan (CCX168) | Oral (p.o.) | Dose-dependent | Dose-dependent | Dose-dependent | Not specified | [3] |
Note: Data for this compound is not yet publicly available. The data presented here for other C5aR antagonists can be used as a reference for designing initial studies.
Experimental Protocols
In Vivo Pharmacodynamic Assay: C5a-Induced Neutrophil Mobilization
Objective: To assess the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced mobilization of neutrophils from the bone marrow into the peripheral circulation.[4][7]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound formulated in an appropriate vehicle
-
Recombinant mouse C5a (rmC5a)
-
Sterile saline
-
Microscope slides
-
Hemacolor® rapid staining kit
-
Light microscope
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle control to the mice via the chosen route of administration (e.g., i.p. or p.o.) at a predetermined time before C5a challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein and prepare a blood smear on a microscope slide.
-
Inject mice intravenously with rmC5a at a dose of 50 µg/kg.[7]
-
Collect blood samples at various time points post-C5a injection (e.g., 15, 30, and 60 minutes) and prepare blood smears.
-
Stain the blood smears using the Hemacolor® kit according to the manufacturer's instructions.
-
Under a light microscope, count the number of neutrophils and total leukocytes in a defined area of the slide to determine the percentage of neutrophils.
-
Compare the percentage of neutrophils in the this compound treated group to the vehicle-treated group at each time point. A significant reduction in neutrophil percentage in the treated group indicates in vivo efficacy.
Ex Vivo Pharmacodynamic Assay: Inhibition of C5a-Induced Cytokine Release
Objective: To determine the ability of this compound to inhibit C5a-induced release of pro-inflammatory cytokines from whole blood.
Materials:
-
Freshly drawn human or mouse whole blood (with anticoagulant)
-
This compound dissolved in DMSO
-
Recombinant human or mouse C5a
-
RPMI 1640 medium
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add a small volume of the this compound dilutions or DMSO (vehicle control) to whole blood.
-
Pre-incubate for 30 minutes at 37°C.
-
Stimulate the blood with an EC80 concentration of C5a (previously determined) for a specified time (e.g., 4-6 hours) at 37°C.
-
Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.
-
Measure the concentration of TNF-α and IL-6 in the plasma using ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for this compound by plotting the percentage inhibition of cytokine release against the concentration of the inhibitor.
Mandatory Visualization
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for long-term in vivo studies with this compound.
Caption: A logical workflow for troubleshooting common issues in long-term in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C5AR1 complement C5a receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | Semantic Scholar [semanticscholar.org]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complement C5a receptor antagonist in the treatment of experimental periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in C5aR-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using C5aR-IN-1, a potent inhibitor of the C5a receptor 1 (C5aR1). The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that antagonizes the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, triggers a potent pro-inflammatory cascade. This includes neutrophil and monocyte chemotaxis, degranulation, and the release of inflammatory cytokines. By blocking the interaction of C5a with C5aR1, this compound is expected to inhibit these downstream inflammatory responses.
Q2: In which experimental systems can this compound be used?
A2: this compound can be utilized in a variety of in vitro and in vivo experimental models to investigate the role of the C5a-C5aR1 axis in various physiological and pathological processes. These include, but are not limited to:
-
In vitro: Neutrophil and macrophage migration assays, calcium mobilization assays, cytokine and chemokine release assays from immune cells, and receptor internalization studies.[1][2][3]
-
In vivo: Models of inflammatory diseases such as sepsis, rheumatoid arthritis, inflammatory bowel disease, and cancer models where myeloid-derived suppressor cells (MDSCs) play a role.[4][5][6]
Q3: What are the expected outcomes of successful this compound treatment in a typical experiment?
A3: In a functional assay, successful treatment with this compound should lead to a dose-dependent inhibition of C5a-induced cellular responses. For example, you should observe a reduction in neutrophil chemotaxis towards a C5a gradient, decreased calcium influx upon C5a stimulation, and lower levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell culture supernatants.[1][2][7]
Q4: Are there any known off-target effects for C5aR1 inhibitors?
A4: While specific off-target effects for this compound are not yet characterized in publicly available literature, researchers should be aware of potential off-target activities common to small molecule inhibitors. It is crucial to include appropriate controls to validate that the observed effects are specifically due to C5aR1 inhibition. This can include using cells lacking C5aR1 (e.g., from knockout animals) or comparing the effects with other known C5aR1 antagonists.[8]
Troubleshooting Unexpected Results
Problem 1: No or low inhibitory effect of this compound observed.
This is a common issue when working with a new inhibitor. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Compound Solubility/Stability Issues | Ensure this compound is fully dissolved in a compatible solvent at the correct concentration. Some compounds may precipitate out of solution in aqueous media. Consider preparing fresh stock solutions and testing different vehicles (e.g., DMSO, ethanol). Check for any specific storage requirements.[9][10] |
| Incorrect Compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific experimental system. The effective concentration can vary significantly between different cell types and assays.[1][9] |
| Cell Health and Receptor Expression | Verify the viability of your cells. Ensure that the cells used express sufficient levels of C5aR1. Receptor expression can vary with cell passage number and culture conditions. Consider using flow cytometry or qPCR to quantify C5aR1 expression. |
| Agonist (C5a) Quality and Concentration | Use a high-quality, endotoxin-free C5a. Note that recombinant C5a from different commercial sources can have varying purity and may lack post-translational modifications, potentially leading to off-target effects.[8][11] Titrate the C5a concentration to ensure you are using a concentration that elicits a sub-maximal response, allowing for the detection of inhibition. |
| Insurmountable Antagonism | Some C5aR1 antagonists exhibit insurmountable antagonism, where increasing concentrations of the antagonist reduce the maximal response of the agonist without a parallel shift in the dose-response curve. This can be misinterpreted as a lack of potency at lower concentrations.[12] |
Problem 2: High background signal or non-specific effects observed.
High background can mask the true inhibitory effect of this compound.
| Potential Cause | Suggested Solution |
| Contamination of Reagents | Ensure all reagents, especially C5a, are free of endotoxin (B1171834) (LPS), which can activate immune cells independently of C5aR1. Use endotoxin-free water and plasticware. |
| Vehicle Effects | The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. Always include a vehicle-only control to account for these effects. |
| Off-Target Effects of the Inhibitor | To confirm the observed inhibition is C5aR1-specific, perform experiments in C5aR1-deficient cells or use a structurally different C5aR1 antagonist as a positive control.[8] |
| Activation of Other Receptors | At high concentrations, C5a can sometimes interact with other receptors. Ensure you are using a C5a concentration within the specific range for C5aR1 activation. |
Key Experimental Protocols
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
Recombinant C5a
-
Chemotaxis chamber (e.g., Boyden or Transwell® chamber with 3-5 µm pores)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Isolate neutrophils from fresh whole blood.
-
Resuspend neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add assay buffer containing C5a (typically 1-10 nM) to the lower chamber of the chemotaxis plate.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the upper chamber. Quantify the number of migrated cells in the lower chamber by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) or by direct cell counting.
-
Calculate the percentage of inhibition relative to the vehicle control.[2][13][14]
Calcium Mobilization Assay
This assay assesses the ability of this compound to block C5a-induced intracellular calcium release.
Materials:
-
Cells expressing C5aR1 (e.g., neutrophils, monocytes, or a transfected cell line)
-
This compound
-
Recombinant C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Inject a solution of C5a into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence corresponds to the intracellular calcium concentration. Calculate the peak fluorescence response and determine the inhibitory effect of this compound.[15][16][17][18][19]
Cytokine Release Assay
This assay measures the inhibition of C5a-induced pro-inflammatory cytokine production by this compound.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)
-
This compound
-
Recombinant C5a
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolate and culture immune cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of C5a.
-
Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine release by this compound.[20][21][22][23]
Signaling Pathways and Experimental Workflows
Caption: C5aR1 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5aR1 inhibition reprograms tumor associated macrophages and reverses PARP inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting C5a/C5aR axis reduces myeloid-derived suppressor cells and enhances PD-1 blockade therapy in lung cancer - Sharma - Translational Cancer Research [tcr.amegroups.org]
- 7. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Overproduction of a C5a receptor antagonist (C5aRA) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected Off-Target Activities for Recombinant C5a in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 14. biomedha.com [biomedha.com]
- 15. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. youtube.com [youtube.com]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating C5aR-IN-1 Activity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of C5aR-IN-1, a potent C5a receptor (C5aR) inhibitor, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a (a potent pro-inflammatory anaphylatoxin), activates several downstream signaling pathways. These pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MAPK pathway, and the activation of transcription factors like NF-κB.[1][2] By inhibiting C5aR1, this compound is expected to block these downstream signaling events, thereby mitigating the inflammatory response induced by C5a.
Q2: Which cell lines are suitable for testing this compound activity?
A2: The choice of cell line is critical and depends on the expression of C5aR1.
-
Endogenously Expressing Cell Lines: Human monocytic cell lines like U937 and myeloid leukemia cell lines such as HL-60 are known to express functional C5aR1.[3]
-
Transfected Cell Lines: Cell lines that do not naturally express C5aR1, such as HEK293 (Human Embryonic Kidney 293), can be transfected to express the receptor. This allows for the study of C5aR1 signaling in a controlled system.[3]
Q3: What are the expected outcomes of successful this compound inhibition in a cellular assay?
A3: Successful inhibition of C5aR1 by this compound should lead to a dose-dependent reduction in C5a-mediated cellular responses. Key expected outcomes include:
-
Inhibition of C5a-induced intracellular calcium mobilization.
-
Reduction in C5a-mediated chemotaxis or cell migration.
-
Decreased production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in response to C5a stimulation.
Q4: How should I prepare and handle this compound for my experiments?
A4: this compound is typically supplied as a solid. It is crucial to follow the manufacturer's instructions for solubilization, which usually involves dissolving the compound in a suitable solvent like DMSO to create a stock solution. For cell-based assays, further dilutions should be made in the appropriate cell culture medium. It is important to note the final concentration of the solvent in the assay, as high concentrations of solvents like DMSO can be toxic to cells.
Troubleshooting Guides
Issue 1: No or Low Inhibition of C5a-Mediated Response
| Possible Cause | Troubleshooting Step |
| Low or Absent C5aR1 Expression | 1. Confirm C5aR1 expression in your chosen cell line using techniques like flow cytometry, western blot, or qPCR. 2. For transiently transfected cells (e.g., HEK293-C5aR1), verify transfection efficiency. |
| Inactive this compound | 1. Ensure proper storage of the inhibitor as per the manufacturer's instructions to prevent degradation. 2. Prepare fresh stock solutions of this compound. |
| Suboptimal Assay Conditions | 1. Optimize the concentration of C5a used for stimulation. A full dose-response curve for C5a should be performed to determine the EC50 or an optimal concentration for inhibition studies. 2. Optimize the incubation time for both the inhibitor and the C5a stimulus. |
| Incorrect Experimental Protocol | 1. Review the detailed experimental protocols provided below to ensure all steps are performed correctly. 2. Include appropriate positive and negative controls in your experiment. |
Issue 2: High Background Signal or Cell Death
| Possible Cause | Troubleshooting Step |
| Inhibitor Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to determine the cytotoxic concentration of this compound on your cell line. 2. Use inhibitor concentrations well below the cytotoxic threshold for your functional assays. |
| Solvent Toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1-0.5%). 2. Include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments. |
| Contamination | 1. Routinely check cell cultures for any signs of microbial contamination. 2. Use sterile techniques and reagents throughout the experimental process. |
Quantitative Data
The activity of this compound has been documented as a potent inhibitor of C5aR. Specific IC50 values can be found in patent literature, such as WO2022028586A1 (where it is referred to as compound 47).[4] For comparison, the table below includes IC50 values for other known C5aR antagonists in relevant cell-based assays.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| CCX168 (Avacopan) | U937 | [¹²⁵I]-C5a Binding | 0.1 nM | [2] |
| CCX168 (Avacopan) | Human Neutrophils | [¹²⁵I]-C5a Binding | 0.2 nM | [2] |
| PMX53 | Human Neutrophils | Myeloperoxidase Release | 22 nM | [5] |
| PMX53 | Human Neutrophils | Chemotaxis | 75 nM | [5] |
Experimental Protocols
C5a-Induced Calcium Mobilization Assay in U937 Cells
Objective: To measure the ability of this compound to inhibit C5a-induced intracellular calcium release in U937 cells.
Materials:
-
U937 cells
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation: Culture U937 cells in appropriate media. On the day of the experiment, harvest the cells and wash them with HBSS.
-
Dye Loading: Resuspend the cells in HBSS containing Fluo-4 AM and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells twice with HBSS to remove excess dye.
-
Plating: Resuspend the cells in HBSS and plate them into a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
C5a Stimulation: Add a pre-determined concentration of C5a to the wells while continuously recording the fluorescence.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
C5a-Induced Chemotaxis Assay
Objective: To assess the effect of this compound on the migration of C5aR1-expressing cells towards a C5a gradient.
Materials:
-
C5aR1-expressing cells (e.g., U937 or neutrophils)
-
This compound
-
Recombinant human C5a
-
Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size)
-
Cell culture medium with low serum or serum-free
-
Cell staining dye (e.g., Calcein AM or HEMA-3)
Methodology:
-
Cell Preparation: Harvest and resuspend cells in serum-free or low-serum medium.
-
Inhibitor Pre-treatment: Incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Chamber Setup: Add medium containing C5a to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Place the polycarbonate membrane over the lower wells and add the pre-treated cell suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a CO₂ incubator for 1-3 hours to allow cell migration.
-
Cell Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration.
C5a-Induced Cytokine Release Assay
Objective: To determine the inhibitory effect of this compound on the production and release of pro-inflammatory cytokines following C5a stimulation.
Materials:
-
C5aR1-expressing cells (e.g., U937 or primary macrophages)
-
This compound
-
Recombinant human C5a
-
Cell culture medium
-
ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6)
Methodology:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere if necessary.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
C5a Stimulation: Add C5a to the wells to stimulate cytokine production.
-
Incubation: Incubate the plate for a suitable duration (e.g., 4-24 hours) to allow for cytokine synthesis and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each concentration of this compound.
Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity.
Caption: Troubleshooting decision tree for this compound validation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | PLOS One [journals.plos.org]
- 3. Activation of the complement cascade enhances motility of leukemic cells by downregulating expression of HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thomassci.com [thomassci.com]
Best practices for storing and handling C5aR-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling C5aR-IN-1, a representative C5a receptor 1 (C5aR1) antagonist. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound upon receipt?
For optimal stability, this compound should be stored as a solid (lyophilized powder) at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] The product should be kept in a dry, dark environment.[1]
Q2: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[2] For example, a stock solution of 50 mM in DMSO can be prepared. Sonication may be recommended to aid dissolution.[2][3]
Q3: What is the recommended storage condition for the stock solution?
Stock solutions of this compound in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months or longer) or -20°C for shorter-term storage (up to 1 month).[4][5][6] Ensure the vials are sealed to protect from moisture.[4][5]
Q4: I am observing low or no activity of this compound in my assay. What could be the issue?
Several factors could contribute to low or no activity:
-
Improper Storage: The compound may have degraded due to improper storage. Ensure it has been stored as recommended (solid at -20°C, stock solution at -80°C).
-
Incorrect Dilution: Verify the calculations for your working dilutions. It is advisable to prepare fresh dilutions for each experiment from a frozen stock.
-
Compound Precipitation: The inhibitor may have precipitated out of solution, especially in aqueous buffers. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits (typically <0.5%).
-
Cell Health: Ensure the cells used in your assay are healthy and responsive to C5a stimulation. Include a positive control (C5a alone) to verify cell responsiveness.
-
Assay Conditions: Optimize the incubation time and concentration of this compound. A dose-response experiment is recommended to determine the optimal inhibitory concentration.
Q5: I am seeing high background or non-specific effects in my experiment. How can I troubleshoot this?
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental samples. This will help differentiate the effects of the inhibitor from the effects of the solvent.
-
Concentration: High concentrations of the inhibitor may lead to off-target effects. Use the lowest effective concentration determined from a dose-response curve.
-
Purity of the Compound: Ensure the purity of the this compound meets the requirements for your experiment.
-
Cell Line Specificity: The expression of C5aR1 can vary between cell lines. Confirm C5aR1 expression in your cell model.
Quantitative Data Summary
The following tables summarize storage and solubility data for well-characterized C5aR1 antagonists, which can be used as a reference for handling this compound.
Table 1: Storage and Stability of C5aR1 Inhibitors
| Compound | Form | Storage Temperature | Duration | Reference |
| PMX-53 | Solid | -20°C | - | [7][8] |
| Stock Solution | -80°C / -20°C | 2 years / 1 year | [4] | |
| W-54011 | Solid | -20°C | - | [9] |
| Stock Solution | -80°C / -20°C | 6 months / 1 month | [5] | |
| Avacopan (CCX168) | Solid | -20°C | 3 years | [2] |
| Stock Solution | -80°C / -20°C | 6 months / 1 month | [6] |
Table 2: Solubility of C5aR1 Inhibitors
| Compound | Solvent | Maximum Concentration | Reference |
| PMX-53 | Water | 2 mg/mL | [8] |
| DMSO | 100 mg/mL | [10] | |
| W-54011 | DMSO | 50 mM | |
| Avacopan (CCX168) | DMSO | 10 mg/mL (17.19 mM) | [2] |
Experimental Protocols & Methodologies
C5a-Mediated Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on the migration of cells towards a C5a gradient.
-
Cell Preparation:
-
Inhibitor and Chemoattractant Preparation:
-
Prepare various concentrations of this compound in serum-free medium. Also, prepare a vehicle control.
-
Prepare a solution of recombinant human C5a (chemoattractant) in serum-free medium at an optimal concentration (e.g., 10-100 ng/mL).
-
-
Assay Procedure (using a Transwell system):
-
Add the C5a solution to the lower chamber of the Transwell plate.
-
In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or vehicle for 30 minutes at 37°C.[11]
-
Add the pre-incubated cell suspension to the upper insert of the Transwell.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours.
-
After incubation, quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye-based assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
C5a-Induced Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium concentration triggered by C5a binding to its receptor.
-
Cell Preparation and Dye Loading:
-
Harvest C5aR1-expressing cells and resuspend them in a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[12]
-
-
Measurement of Calcium Flux:
-
Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence.
-
Inject a solution of C5a to stimulate the cells and immediately start recording the fluorescence intensity over time.
-
As a positive control for cell viability and dye loading, ionomycin (B1663694) can be added at the end of the experiment to induce maximal calcium influx.[12]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each condition.
-
Calculate the percentage of inhibition of the C5a-induced calcium flux for each concentration of this compound.
-
Signaling Pathways and Experimental Workflows
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Caption: Workflow for evaluating the efficacy of a C5aR1 inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 3. W-54011 | Complement System | ROS | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. W 54011 | Complement | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of C5AR1 impairs osteoclast mobilization and prevents bone loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the purity and integrity of C5aR-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and integrity of C5aR-IN-1, a potent inhibitor of the C5a receptor (C5aR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses.[1] Upon binding of its ligand, the complement component C5a, C5aR1 activates downstream signaling pathways, leading to immune cell activation, migration, and the release of pro-inflammatory molecules.[2] this compound blocks the interaction of C5a with C5aR1, thereby inhibiting these inflammatory cascades.
Q2: What are the potential sources of impurities in this compound?
A2: Impurities in this compound can originate from various stages of its synthesis and storage. These can be broadly categorized as:
-
Organic Impurities: These are the most common and can include unreacted starting materials, intermediates from the synthetic process, and by-products.[1] Degradation products formed during manufacturing or storage also fall into this category.
-
Inorganic Impurities: These may include reagents, catalysts (like heavy metals), and inorganic salts used during synthesis.
-
Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed.
Q3: What are the typical purity specifications for research-grade this compound?
A3: For research-grade small molecule inhibitors like this compound, the purity is typically expected to be high to ensure reliable and reproducible experimental results. While specifications can vary between suppliers, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered acceptable for most research applications. It is crucial to obtain a certificate of analysis (CoA) from the supplier which details the purity and the method used for its determination.
Purity and Integrity Assessment: Experimental Protocols
The following are detailed methodologies for key experiments to assess the purity and integrity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of small molecule compounds by separating the main component from any impurities.
Experimental Protocol:
-
System Preparation:
-
HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over a set period (e.g., 20-30 minutes) to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by the UV absorbance profile of this compound. If unknown, a photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection. A common starting wavelength is 254 nm.
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, Acetonitrile, or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity (molecular weight) of this compound and identify any impurities.
Experimental Protocol:
-
LC System: Utilize an HPLC or UHPLC system with conditions similar to those described for the HPLC purity assessment. The mobile phase additives should be volatile (e.g., formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile phosphates).
-
Mass Spectrometer:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules.
-
Polarity: Operate in both positive and negative ion modes to ensure detection of the compound and potential impurities.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements, which aids in the identification of unknown impurities.
-
-
Data Analysis:
-
Confirm the identity of the main peak by comparing its measured mass-to-charge ratio (m/z) with the theoretical m/z of this compound.
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their m/z values with those of known starting materials, intermediates, or degradation products.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure of this compound and can be used to confirm its identity and detect structural impurities.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for good resolution.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound (if available) or analyze the chemical shifts, integration values, and coupling patterns to ensure they are consistent with the expected structure of the molecule.
-
The presence of unexpected peaks may indicate the presence of impurities.
-
Quantitative Data Summary
| Parameter | HPLC | LC-MS | ¹H NMR |
| Primary Use | Purity Assessment (% Area) | Identity Confirmation & Impurity ID | Structural Confirmation & Impurity ID |
| Typical Purity Spec | ≥98% | N/A | N/A |
| Data Output | Chromatogram with peak areas | Chromatogram and Mass Spectra (m/z) | Spectrum with chemical shifts (ppm) |
Troubleshooting Guide
Issue 1: Low Purity Detected by HPLC
-
Possible Cause: The compound may have degraded, or the initial synthesis resulted in significant impurities.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to verify the molecular weight of the main peak.
-
Identify Impurities: Analyze the mass spectra of the impurity peaks to identify their potential structures. This can provide clues about the source of the impurity (e.g., starting materials, degradation products).
-
Check Storage Conditions: Ensure the compound has been stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).
-
Contact Supplier: If the purity is significantly lower than specified on the CoA, contact the supplier for a replacement or further information.
-
Issue 2: Poor Solubility During Sample Preparation
-
Possible Cause: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Solvent: While DMSO is a common solvent for stock solutions, other organic solvents like ethanol (B145695) or DMF can be tested.
-
Use Co-solvents: For aqueous-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <1%) to avoid precipitation.
-
Sonication: Gentle sonication can help dissolve the compound.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer may improve solubility.
-
Warm Gently: Gentle warming of the solution can sometimes aid in dissolution, but be cautious as this may also accelerate degradation.
-
Issue 3: Inconsistent Biological Activity
-
Possible Cause: This could be due to compound degradation, inaccurate concentration of the stock solution, or the presence of active impurities.
-
Troubleshooting Steps:
-
Re-assess Purity and Integrity: Perform HPLC and LC-MS analysis on the current batch of the compound to check for degradation.
-
Prepare Fresh Stock Solutions: Do not use old stock solutions. Prepare fresh solutions from the solid compound for each experiment.
-
Accurate Weighing: Use a calibrated analytical balance for weighing the compound to ensure accurate stock solution concentrations.
-
Solubility Check: Visually inspect the final assay solution for any signs of precipitation.
-
Visualizations
Caption: Experimental workflow for assessing the purity and integrity of this compound.
Caption: Simplified signaling pathway of the C5a receptor 1 (C5aR1).
References
Mitigating batch-to-batch variability of C5aR-IN-1
Disclaimer: The information provided in this technical support center is for research purposes only. C5aR-IN-1 is a research chemical and is not intended for human or veterinary use.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the C5a receptor 1 (C5aR1) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the C5a receptor 1 (C5aR1), also known as CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response. It is activated by the anaphylatoxin C5a, a component of the complement system. Upon activation, C5aR1 initiates a signaling cascade that leads to chemotaxis, degranulation of immune cells, and the release of pro-inflammatory cytokines. This compound blocks the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory effects.
Q2: I am observing lower than expected potency (IC50) in my cell-based assays compared to the reported values. What could be the reason?
A2: Discrepancies in potency can arise from several factors:
-
Batch-to-Batch Variability: Impurities or variations in the stereochemistry of this compound between different synthesis batches can lead to differences in biological activity. It is crucial to perform quality control on each new batch.
-
Solubility Issues: this compound may have limited aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower than the nominal concentration, leading to an apparent decrease in potency.
-
Cellular Factors: High cell density, expression levels of C5aR1, and the presence of efflux pumps in your cell line can all influence the apparent potency of the inhibitor.
-
Assay Conditions: Differences in assay buffer composition, serum concentration, and incubation time can affect the inhibitor's activity.
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the compound has exceeded its solubility limit in the current solvent or buffer. Do not use the solution for experiments as the actual concentration will be unknown. Refer to the "Compound Handling and Solubility" troubleshooting section for guidance on proper dissolution methods and solvent selection.
Q4: I am concerned about potential off-target effects of this compound. How can I assess this?
A4: To investigate potential off-target effects, consider the following strategies:
-
Use a Structurally Unrelated C5aR1 Inhibitor: Comparing the phenotype induced by this compound with that of another C5aR1 inhibitor with a different chemical scaffold can help confirm that the observed effect is due to C5aR1 inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing C5aR1 to see if it reverses the effects of the inhibitor.
-
Target Engagement Assays: Directly measure the binding of this compound to C5aR1 in your experimental system to confirm target engagement at the concentrations used.
-
Profiling against a Panel of Receptors: Test this compound against a panel of related GPCRs and other common off-targets to assess its selectivity.
Troubleshooting Guides
Issue 1: Batch-to-Batch Variability in Experimental Results
Inconsistent results between experiments using different lots of this compound can be a significant challenge.
dot
Caption: Workflow for troubleshooting inconsistent results due to potential batch-to-batch variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Variable Purity | Impurities from the synthesis process can interfere with the assay or alter the effective concentration of the active compound. Each new batch should be analyzed for purity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Presence of Isomers | If this compound has chiral centers, different batches may contain varying ratios of stereoisomers, which can have different biological activities. Chiral chromatography can be used to separate and quantify the isomers. |
| Degradation | Improper storage or handling can lead to the degradation of the compound. Store this compound as recommended by the supplier, typically desiccated at -20°C or -80°C and protected from light. Prepare fresh stock solutions regularly. |
| Inconsistent Formulation | If the compound is formulated for in vivo studies, variations in the formulation between batches can affect its bioavailability and efficacy. |
Issue 2: Compound Handling and Solubility
This compound, like many small molecule inhibitors, may have poor aqueous solubility, which can lead to inaccurate dosing and unreliable experimental results.
dot
Caption: Step-by-step workflow for preparing soluble working solutions of this compound.
Recommended Solvents and Techniques:
| Solvent/Technique | Recommendation |
| Primary Stock Solution | Prepare a high concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the solid material is fully dissolved. |
| Working Solutions | Prepare working solutions by making serial dilutions of the stock solution into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced artifacts in your assay. |
| Enhancing Solubility | If solubility issues persist, gentle warming (to 37°C) or brief sonication of the stock solution may help. Always visually inspect for precipitation after dilution into aqueous buffers. |
| Formulation for In Vivo Use | For animal studies, this compound may require a specific formulation to enhance solubility and bioavailability. Common formulation vehicles include solutions with co-solvents (e.g., PEG400, ethanol), surfactants (e.g., Tween® 80), or cyclodextrins. It is essential to test the tolerability of the chosen vehicle in your animal model. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare mobile phase A: Water with 0.1% FA.
-
Prepare mobile phase B: ACN with 0.1% FA.
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value based on the UV absorbance spectrum of this compound (if unknown, a broad spectrum scan should be performed first, or a diode array detector can be used).
-
Inject 10 µL of the this compound solution.
-
Run a gradient elution as follows:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 25.1 | 10 |
| 30 | 10 |
-
Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: In Vitro C5a-Induced Calcium Mobilization Assay
Objective: To determine the potency (IC50) of this compound in inhibiting C5a-induced calcium flux in a C5aR1-expressing cell line (e.g., U937 or HEK293 cells stably expressing C5aR1).
Materials:
-
C5aR1-expressing cells
-
Recombinant human C5a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the C5aR1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a pre-determined concentration of C5a (typically the EC80 concentration for calcium mobilization) into the wells.
-
Continue to record the fluorescence to measure the calcium flux.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C5aR1 Signaling Pathway
dot
Caption: Overview of the C5aR1 signaling cascade and the point of inhibition by this compound.
Validation & Comparative
A Comparative Guide to C5aR Antagonism: Avacopan vs. Preclinical Inhibitors
In the landscape of therapies targeting the complement system, the C5a receptor (C5aR) has emerged as a pivotal point of intervention for a host of inflammatory diseases. This guide provides a detailed comparison between the clinically approved C5aR antagonist, Avacopan, and representative preclinical C5aR inhibitors, which for the purpose of this guide will be exemplified by compounds frequently cited in research, akin to a "C5aR-IN-1". This comparison is tailored for researchers, scientists, and drug development professionals, offering insights into the distinct stages of therapeutic development, from preclinical efficacy to clinical validation.
Mechanism of Action: A Shared Target
Both Avacopan and preclinical C5aR inhibitors function by blocking the interaction between the potent pro-inflammatory anaphylatoxin C5a and its receptor, C5aR1 (also known as CD88), which is predominantly expressed on the surface of immune cells like neutrophils.[1][2] By antagonizing this receptor, these compounds inhibit the downstream signaling cascade that leads to neutrophil activation, chemotaxis, degranulation, and the release of reactive oxygen species and inflammatory cytokines.[1][3] This targeted approach aims to quell the inflammatory response central to the pathophysiology of various autoimmune and inflammatory conditions, such as ANCA-associated vasculitis (AAV).[2][4] Avacopan is a selective antagonist of C5aR1 and does not interfere with the formation of the membrane attack complex (C5b-9), thus preserving this aspect of the complement-mediated immune response.[5][6]
C5aR Signaling Pathway and Inhibition
The binding of C5a to its G protein-coupled receptor, C5aR1, triggers a cascade of intracellular signaling events. This includes the activation of pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK), leading to various cellular responses that propagate inflammation.[3][7] C5aR antagonists like Avacopan and preclinical inhibitors physically block the binding of C5a to the receptor, thereby preventing the initiation of these downstream signals.
Caption: C5aR1 signaling pathway and points of inhibition.
Efficacy Data: Clinical Validation vs. Preclinical Promise
A direct comparison of efficacy between a clinically approved drug and a preclinical compound is nuanced. Avacopan has undergone rigorous evaluation in human clinical trials, while preclinical inhibitors have demonstrated efficacy in animal models and in vitro systems.
Avacopan: Clinical Efficacy in ANCA-Associated Vasculitis
Avacopan is approved for the treatment of severe active ANCA-associated vasculitis.[6] Its efficacy was primarily established in the pivotal Phase 3 ADVOCATE trial, a randomized, double-blind, active-controlled study.[8][9]
Table 1: Summary of Avacopan Clinical Efficacy Data (ADVOCATE Trial)
| Outcome | Avacopan Group | Prednisone (B1679067) Taper Group |
| Remission at Week 26 | 72.3% | 70.1% |
| Sustained Remission at Week 52 | 65.7% | 54.9% |
| Serious Adverse Events | 34.6% | 39.3% |
| Data sourced from the ADVOCATE trial results.[10] |
These results demonstrated that Avacopan was non-inferior to the prednisone taper regimen in achieving remission at 26 weeks and superior in sustaining remission at 52 weeks, with a favorable safety profile and reduced glucocorticoid toxicity.[8][10]
Preclinical C5aR Inhibitors (e.g., PMX53, PMX205): In Vivo Efficacy
Preclinical C5aR inhibitors, such as the cyclic hexapeptides PMX53 and PMX205, have been instrumental in validating the therapeutic potential of C5aR1 antagonism in various animal models of inflammatory diseases.[11]
Table 2: Representative Preclinical Data for C5aR Inhibitors
| Compound | Model / Assay | Key Finding |
| PMX53 | C5a-induced neutrophil mobilization in mice | 1 mg/kg i.v. dose effectively inhibited neutrophil mobilization. Active duration up to 6 hours. |
| JPE-1375 | C5a-induced neutrophil mobilization in mice | 1 mg/kg i.v. dose effectively inhibited neutrophil mobilization. Active duration less than 2 hours. |
| PMX205 | Mouse models of CNS disease | Demonstrates CNS penetration and efficacy. |
| F-[OPdChaWR] | In vitro human neutrophil chemotaxis | Inhibited ~50% of chemotactic activity induced by 10 nM C5a at a concentration of 76 nM. |
| Data compiled from various preclinical studies.[8][12][13] |
These preclinical studies are crucial for establishing proof-of-concept and understanding the pharmacodynamic and pharmacokinetic properties of new chemical entities before they can be considered for clinical development.[12]
Experimental Protocols
Standardized experimental protocols are essential for the evaluation and comparison of C5aR inhibitors. Below are outlines of key assays.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This in vitro assay is fundamental for assessing the ability of a compound to block C5a-induced neutrophil migration.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for a typical neutrophil chemotaxis assay.
Detailed Steps:
-
Cell Isolation: Human neutrophils are isolated from fresh whole blood, typically using density gradient centrifugation (e.g., Ficoll-Paque).[4]
-
Compound Preparation: The C5aR inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in an appropriate assay buffer.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (e.g., 5.0 µm pores) is used.[10] Neutrophils are placed in the upper chamber, while the lower chamber contains the chemoattractant C5a and the C5aR inhibitor at various concentrations.
-
Incubation: The chamber is incubated at 37°C to allow for neutrophil migration towards the C5a gradient.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified. This can be achieved by measuring ATP levels, which correlate with cell number, or by cell counting.[10]
-
Data Analysis: The percentage of inhibition of migration is calculated for each inhibitor concentration relative to the control (C5a alone), and the IC50 value is determined.
In Vivo Neutrophil Mobilization Assay
This assay assesses the pharmacodynamic effect of a C5aR inhibitor in a living organism, typically mice.
Protocol Outline:
-
Animal Model: Wild-type mice (e.g., C57BL/6J) are used.[7]
-
Inhibitor Administration: The C5aR inhibitor is administered to the mice via a specific route (e.g., intravenous, subcutaneous, or oral) at various doses.[12]
-
C5a Challenge: After a predetermined time to allow for drug distribution, recombinant mouse C5a is injected intravenously to induce neutrophil mobilization from the bone marrow into the bloodstream.[7][12]
-
Blood Sampling: Blood samples are collected at different time points after the C5a challenge.[7]
-
Analysis: The number of circulating neutrophils in the blood is quantified, typically by flow cytometry or by analyzing blood smears.[7][12] The ability of the inhibitor to block the C5a-induced increase in neutrophils is a measure of its in vivo efficacy.
Conclusion
Avacopan represents a successfully translated C5aR inhibitor, having demonstrated both safety and efficacy in rigorous clinical trials for ANCA-associated vasculitis, leading to its regulatory approval. It serves as a benchmark for the therapeutic potential of targeting the C5a-C5aR1 axis. Preclinical inhibitors like PMX53 and PMX205, while not directly comparable in a clinical sense, are invaluable research tools that have paved the way for drugs like Avacopan. They continue to be essential for exploring the role of C5aR1 in a wide array of diseases and for the development of the next generation of C5aR-targeted therapies. The data and protocols presented here provide a framework for understanding and evaluating the efficacy of C5aR inhibitors at different stages of the drug development pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | Semantic Scholar [semanticscholar.org]
- 4. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Synthetic Human and Mouse C5a: Application to Binding and Functional Assays In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 10. criver.com [criver.com]
- 11. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of C5aR-IN-1 with other C5aR inhibitors
A comprehensive analysis of C5aR-IN-1 and other prominent C5a receptor antagonists, providing researchers with comparative data and detailed experimental protocols to inform their studies in inflammation, autoimmune diseases, and drug development.
The complement component 5a (C5a) receptor, C5aR1 (or CD88), is a G protein-coupled receptor that plays a pivotal role in driving inflammatory responses. Its activation by its ligand C5a, a potent anaphylatoxin, triggers a cascade of downstream signaling events, leading to neutrophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Given its central role in numerous inflammatory and autoimmune diseases, C5aR1 has emerged as a key therapeutic target. This guide provides a head-to-head comparison of a novel inhibitor, this compound, with other well-characterized C5aR1 antagonists: the peptide-based inhibitor PMX53, the approved drug Avacopan, and the allosteric inhibitor DF2593A.
Overview of C5aR Inhibitors
This comparison focuses on providing quantitative data on the potency of these inhibitors in various in vitro assays, alongside detailed experimental protocols for key methodologies. It is important to note that while this compound has been identified as a potent C5aR inhibitor, detailed quantitative data from its originating patent (WO2022028586A1, compound 47) is not publicly available at this time. Therefore, this guide presents the available data for the established inhibitors to serve as a benchmark for the evaluation of new chemical entities like this compound.
Comparative Performance Data
The following tables summarize the in vitro potency of PMX53, Avacopan, and DF2593A in key functional assays. It is crucial to consider that IC50 values can vary depending on the specific experimental conditions, such as cell type, ligand concentration, and assay format.
Table 1: Inhibition of C5a-Induced Neutrophil Chemotaxis/Migration
| Inhibitor | Cell Type | IC50 (nM) | Reference |
| PMX53 | Human PMNs | 75 | [1] |
| Mouse J774A.1 cells | 7100 | [1] | |
| Avacopan (CCX168) | Human Neutrophils | 0.2 | [2] |
| DF2593A | Human PMNs | 5.0 | |
| Mouse PMNs | 1.0 | ||
| Rat PMNs | 6.0 |
Table 2: C5a Receptor Binding Affinity
| Inhibitor | Assay Type | Ki (nM) | Reference |
| PMX53 | Radioligand Displacement | 20 | [1] |
| Avacopan (CCX168) | Not specified | 0.1 | [1] |
| DF2593A | Allosteric (no change in C5a affinity) | N/A |
Table 3: Inhibition of Other C5a-Mediated Responses
| Inhibitor | Assay | IC50 (nM) | Reference |
| PMX53 | Myeloperoxidase Release (Human Neutrophils) | 22 | [1] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the C5aR1 signaling pathway and a general workflow for evaluating C5aR inhibitors.
References
A Comparative Guide to the In Vitro Validation of C5aR-IN-1 and Alternative C5a Receptor 1 (C5aR1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro validation of C5aR-IN-1, a potent inhibitor of the C5a receptor 1 (C5aR1), with other well-characterized antagonists. C5aR1, also known as CD88, is a G protein-coupled receptor (GPCR) that plays a critical role in driving inflammatory responses. Its activation by the anaphylatoxin C5a, a potent pro-inflammatory mediator generated during complement system activation, is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, C5aR1 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.
This document outlines the primary signaling pathways initiated by C5aR1 activation, presents a typical workflow for the in vitro validation of C5aR1 inhibitors, and offers a comparative analysis of this compound against established antagonists such as PMX53 and Avacopan. Detailed experimental protocols for key validation assays are also provided to support researchers in their drug discovery and development efforts.
C5aR1 Signaling Pathway
Upon binding of its ligand C5a, C5aR1, which is primarily coupled to the Gi subtype of heterotrimeric G proteins, initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[1] Furthermore, C5aR1 activation engages other critical signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which regulate essential cellular functions such as cell growth, motility, and cytokine production. The signaling is terminated through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins, leading to receptor desensitization and internalization.
In Vitro Validation Workflow
The in vitro validation of a C5aR1 inhibitor typically follows a multi-step process to characterize its potency and mechanism of action. This workflow progresses from initial binding assays to functional cellular assays that mimic physiological responses.
Comparison of C5aR1 Inhibitors
This section compares the reported in vitro inhibitory activities of this compound with two well-established C5aR1 antagonists, PMX53 and Avacopan. While this compound is described as a potent inhibitor of C5aR for research into inflammatory diseases, specific public data on its half-maximal inhibitory concentration (IC50) are limited.[2] In contrast, PMX53 and Avacopan have been extensively characterized in a variety of in vitro assays.
| Assay Type | This compound | PMX53 | Avacopan (CCX168) |
| Receptor Binding | Not Publicly Available | IC50 = 20 nM | IC50 = 0.1 nM (on U937 cells) |
| Calcium Mobilization | Not Publicly Available | IC50 ≈ 10 nM (blocks response) | A₂ = 0.1 nM (on U937 cells) |
| Neutrophil Chemotaxis | Not Publicly Available | IC50 = 75 nM | A₂ = 0.2 nM (on U937 cells) |
| Neutrophil Myeloperoxidase Release | Not Publicly Available | IC50 = 22 nM | Not Publicly Available |
| β-Arrestin Recruitment | Not Publicly Available | Not Publicly Available | Not Publicly Available |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. A₂: The concentration of an antagonist that produces a 2-fold right-shift in the agonist's concentration-response curve.
Detailed Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of the test compound for C5aR1. This is typically performed using a competitive binding format with a radiolabeled or fluorescently labeled ligand.
Materials:
-
HEK293 cells stably expressing human C5aR1.
-
Cell membrane preparation from the above cells.
-
Radioligand (e.g., [¹²⁵I]-C5a).
-
Test compound (this compound or alternatives).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
GF/C filter plates.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add cell membranes (20-40 µg protein/well), the radioligand at a concentration near its Kd (e.g., 0.1 nM [¹²⁵I]-C5a), and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of unlabeled C5a (e.g., 1 µM) to a set of wells.
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvest the membranes by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Calcium Mobilization Assay
Objective: To measure the ability of the test compound to inhibit C5a-induced intracellular calcium release, a key downstream event of C5aR1 activation.
Materials:
-
A cell line endogenously expressing C5aR1 (e.g., human neutrophils, U937 cells) or a recombinant cell line (e.g., C5aR1-CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Recombinant human C5a.
-
Test compound.
-
A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Protocol:
-
Seed the cells into a 96-well or 384-well black-wall, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution (e.g., 4 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C.[1]
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound and pre-incubate the cells with these dilutions for 15-30 minutes.
-
Place the cell plate into the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of C5a (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound at each concentration and calculate the IC50 value.
Neutrophil Chemotaxis Assay
Objective: To assess the functional ability of the test compound to block the C5a-directed migration of neutrophils, a primary physiological function of C5aR1 activation.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell plates with 3-5 µm pore size).
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Recombinant human C5a.
-
Test compound.
-
Cell viability stain (e.g., Calcein AM).
-
Fluorescence plate reader.
Protocol:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the neutrophils in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Add C5a (as the chemoattractant, e.g., 10 nM) to the lower wells of the chemotaxis chamber.[3]
-
Add the pre-incubated neutrophils to the upper chamber (the insert).
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.
-
After incubation, remove the non-migrated cells from the top of the insert membrane.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein AM and measuring the fluorescence in the bottom well.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the activated C5aR1, a key event in receptor desensitization and an indicator of receptor activation.
Materials:
-
Engineered cell line co-expressing C5aR1 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® C5AR1 CHO-K1 β-Arrestin cells).
-
Cell culture medium and reagents.
-
Recombinant human C5a.
-
Test compound.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
-
Luminometer.
Protocol:
-
Plate the engineered cells in a white, clear-bottom 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions to the cells and pre-incubate for a specified time.
-
Add C5a to stimulate the receptor and induce β-arrestin recruitment.
-
Incubate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.
-
Add the detection reagents to the wells. These reagents will generate a chemiluminescent signal upon the interaction of the two complementary fragments fused to C5aR1 and β-arrestin.
-
Incubate for approximately 60 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the inhibition of the C5a-induced signal by the test compound and determine the IC50 value.
References
In Vivo Validation of C5aR1 Antagonists: A Comparative Guide
A comparative analysis of the in vivo performance of prominent C5a receptor 1 (C5aR1) antagonists in various disease models. This guide is intended for researchers, scientists, and drug development professionals.
Note: No specific in vivo validation data was found for a compound designated "C5aR-IN-1." This guide therefore focuses on a comparison of other well-characterized C5aR1 antagonists with published in vivo data: PMX53, JPE-1375, and Avacopan (CCX168).
The complement C5a-C5aR1 signaling axis is a critical pathway in the innate immune response, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2] Consequently, the development of C5aR1 antagonists is a highly active area of therapeutic research. This guide provides a comparative overview of the in vivo validation of three prominent C5aR1 inhibitors, summarizing key experimental data and methodologies to aid researchers in the selection and application of these tools.
C5a-C5aR1 Signaling Pathway
The binding of the anaphylatoxin C5a to its G protein-coupled receptor, C5aR1, triggers a cascade of intracellular signaling events. This activation leads to diverse cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines, which are central to the inflammatory process.
Figure 1: Simplified C5a-C5aR1 signaling pathway.
Comparative Efficacy of C5aR1 Antagonists in Preclinical Models
The following tables summarize the in vivo efficacy of PMX53, JPE-1375, and Avacopan in various disease models. These compounds have demonstrated significant therapeutic potential by attenuating inflammatory responses and disease severity.
Table 1: In Vivo Efficacy of Peptide-Based C5aR1 Antagonists
| Compound | Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |
| PMX53 | C5a-induced Neutrophilia | Mouse | 1-3 mg/kg | Intravenous (i.v.) | Dose-dependent inhibition of neutrophil mobilization and TNF-α production.[1][3] | [1][3] |
| Inflammatory Hypernociception | Rat | 60-180 µ g/paw | Local | Inhibition of zymosan, carrageenan, and LPS-induced hypernociception.[4] | [4] | |
| Sepsis (low-dose) | Mouse | 0.6 mg/kg | Intravenous (i.v.) | Increased survival and improved pathogen clearance.[5] | [5] | |
| JPE-1375 | C5a-induced Neutrophilia | Mouse | 1-3 mg/kg | Intravenous (i.v.) | Similar efficacy to PMX53 in inhibiting neutrophil mobilization at 1 mg/kg.[1][3] | [1][3] |
| Reverse Passive Arthus Reaction | Mouse | Not specified | Not specified | Improved bioactivity compared to PMX analogs.[6] | [6] |
Table 2: In Vivo Efficacy of a Small Molecule C5aR1 Antagonist
| Compound | Disease Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Avacopan (CCX168) | ANCA-induced Glomerulonephritis | Mouse (hC5aR knock-in) | Not specified | Oral | Suppressed the induction of necrotizing and crescentic glomerulonephritis.[7] | [7] |
| C5a-induced Neutrophil Margination | Cynomolgus Monkey | Not specified | Not specified | Effectively blocked neutrophil vascular endothelial margination.[7][8] | [7][8] | |
| ANCA-Associated Vasculitis (Clinical Trial) | Human | 30 mg, twice daily | Oral | Effective in replacing high-dose glucocorticoids.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative experimental protocols for in vivo validation of C5aR1 antagonists.
In Vivo Pharmacodynamic Assay for C5aR1 Antagonists in Mice
This protocol is adapted from a study comparing the in vivo efficacy of PMX53 and JPE-1375.[1]
Figure 2: Workflow for in vivo pharmacodynamic assessment.
Detailed Steps:
-
Animal Model: Wild-type mice are utilized for this assay. To confirm the C5aR1-dependency of the response, C5aR1-deficient mice can be used as a control group.[1]
-
Antagonist Administration: The C5aR1 antagonists, such as PMX53 or JPE-1375, are administered intravenously at doses ranging from 0.3 to 3 mg/kg.[3]
-
C5a Challenge: 15 minutes after antagonist administration, recombinant mouse C5a is injected intravenously at a dose of 50 µg/kg to induce a C5aR1-mediated response.[3]
-
Sample Collection: Blood samples are collected 60 minutes after the C5a challenge.[3]
-
Endpoint Analysis:
-
Neutrophil Mobilization: The percentage of circulating polymorphonuclear neutrophils (PMNs) is quantified using flow cytometry.
-
Cytokine Production: Plasma levels of TNF-α are measured by ELISA to assess the inflammatory response.[1]
-
Murine Model of ANCA-Associated Vasculitis
This protocol is based on studies evaluating the efficacy of Avacopan (CCX168) in a model of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis.[7]
Experimental Design:
-
Animal Model: A transgenic mouse model with human C5aR knock-in is used to assess the efficacy of compounds targeting the human receptor.[7]
-
Disease Induction: Necrotizing and crescentic glomerulonephritis is induced by the administration of myeloperoxidase-ANCA.[7]
-
Treatment: Avacopan is administered orally. The specific dose and frequency would be determined by preliminary pharmacokinetic and pharmacodynamic studies.
-
Efficacy Evaluation: The primary endpoint is the suppression of disease induction, assessed by histological analysis of the kidneys for signs of necrotizing and crescentic glomerulonephritis.[7] Other endpoints can include measurements of proteinuria and inflammatory markers in the blood and urine.
Conclusion
The in vivo validation data for PMX53, JPE-1375, and Avacopan demonstrate the therapeutic potential of C5aR1 antagonism in a variety of disease models. While peptide-based inhibitors like PMX53 and JPE-1375 have been instrumental as research tools, the orally bioavailable small molecule Avacopan has progressed to clinical trials and has been approved for the treatment of ANCA-associated vasculitis, highlighting the translational success of targeting the C5a-C5aR1 axis.[2][9] The experimental protocols provided herein offer a framework for the continued investigation and development of novel C5aR1-targeted therapies.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Small Molecule C5aR-IN-1 (Avacopan) vs. Peptide-Based C5aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to C5a Receptor 1 Antagonists
The complement C5a receptor 1 (C5aR1) has emerged as a critical therapeutic target in a host of inflammatory and autoimmune diseases. Its activation by the potent anaphylatoxin C5a triggers a cascade of pro-inflammatory events, making the development of C5aR1 inhibitors a fervent area of research. This guide provides a side-by-side analysis of two major classes of C5aR1 antagonists: the small molecule inhibitor, represented by the clinically approved drug Avacopan (formerly CCX168), and peptide-based inhibitors, with a focus on the well-characterized compounds PMX53 and JPE-1375. While the term "C5aR-IN-1" is a general descriptor, Avacopan serves as a prime example of a potent, orally available small molecule inhibitor in this class.
At a Glance: Key Differences
| Feature | This compound (Avacopan) | Peptide-Based Inhibitors (PMX53, JPE-1375) |
| Molecule Type | Small Molecule | Cyclic (PMX53) or Linear (JPE-1375) Peptides |
| Oral Bioavailability | Yes[1] | Generally low to moderate[2] |
| Potency (IC50) | High (sub-nanomolar to low nanomolar)[1] | High (nanomolar range)[1] |
| Mechanism of Action | Allosteric Antagonist | Orthosteric Antagonists[3] |
| Clinical Development | Approved for ANCA-associated vasculitis | Preclinical and early clinical development |
Quantitative Performance Analysis
The in vitro and in vivo potencies of these inhibitors are crucial metrics for their therapeutic potential. The following tables summarize key quantitative data from various studies.
In Vitro Potency: A Comparison of Inhibitory Concentrations
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| Avacopan (CCX168) | Human C5aR1 | Radioligand Binding | 0.1 nM | [1] |
| PMX53 | Human C5aR1 | Radioligand Binding | 20 nM | [1] |
| PMX53 | Human Neutrophils | Myeloperoxidase Release | 22 nM | |
| PMX53 | Human Neutrophils | Chemotaxis | 75 nM |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to block 50% of the target's activity.
In Vivo Efficacy: A Look at Functional Outcomes
| Inhibitor | Model | Key Finding | EC50 Value | Reference |
| JPE-1375 | Mouse model | Inhibition of PMN mobilization | 6.9 µM | |
| JPE-1375 | Mouse model | Reduction of TNF levels | 4.5 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference in the mechanism of action between Avacopan and peptide-based inhibitors lies in their binding sites on the C5aR1.
Avacopan , as a small molecule, acts as an allosteric antagonist.[3] This means it binds to a site on the receptor distinct from the C5a binding site, inducing a conformational change that prevents receptor activation.
Peptide-based inhibitors like PMX53, on the other hand, are typically orthosteric antagonists.[3] They are designed to mimic the C-terminal region of C5a and directly compete with the natural ligand for binding to the primary binding pocket of the receptor.
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is essential to visualize the C5aR1 signaling cascade and the experimental workflows used to assess their efficacy.
C5aR1 Signaling Pathway
Activation of C5aR1, a G protein-coupled receptor (GPCR), initiates a complex signaling cascade leading to various cellular responses. The diagram below illustrates the key downstream effectors.
Experimental Workflow: Comparing Inhibitor Potency
A typical workflow to compare the in vitro potency of C5aR1 inhibitors involves a series of assays, as depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate C5aR1 inhibitors.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of an inhibitor to block the migration of neutrophils towards a chemoattractant, such as C5a.
-
Cell Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Chamber Setup: Use a Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Chemoattractant and Inhibitor Addition: Add a solution containing C5a to the lower chamber. In the upper chamber, add the isolated neutrophils that have been pre-incubated with varying concentrations of the test inhibitor (e.g., Avacopan, PMX53, or JPE-1375) or a vehicle control.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60-90 minutes) to allow for cell migration.
-
Quantification: After incubation, remove the membrane and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope. Alternatively, quantify migrated cells using a plate reader-based method by measuring cellular ATP content or a fluorescent dye.[4]
-
Data Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay assesses the ability of an inhibitor to block the C5a-induced increase in intracellular calcium concentration, a key downstream signaling event.[5]
-
Cell Culture: Use a cell line stably expressing C5aR1 (e.g., U937 or HEK293 cells) or freshly isolated neutrophils.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[5] This dye exhibits a significant increase in fluorescence upon binding to free calcium.
-
Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[5] Establish a baseline fluorescence reading, then inject a solution of C5a to stimulate the cells. Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration. Plot the peak fluorescence (or the area under the curve) against the inhibitor concentration to calculate the IC50 or EC50 value.[5]
Conclusion
The choice between a small molecule inhibitor like Avacopan and a peptide-based inhibitor depends on the specific research or therapeutic goal. Avacopan's oral bioavailability and high potency have led to its clinical success, offering a convenient dosing regimen.[1] Peptide-based inhibitors, while potent, often face challenges with oral delivery and in vivo stability, though they remain invaluable as research tools due to their high specificity.[1] The distinct mechanisms of action—allosteric versus orthosteric inhibition—also offer different avenues for therapeutic intervention and may have different implications for receptor signaling and regulation. As research in this field continues, a deeper understanding of the nuanced pharmacological differences between these inhibitor classes will be crucial for the development of next-generation C5aR1-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthosteric and allosteric action of the C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of C5aR Inhibitors: A Guide for Researchers
An in-depth analysis of key C5a receptor antagonists, their performance based on experimental data, and detailed methodologies for their evaluation.
The complement system, a critical component of innate immunity, can become a double-edged sword when its activation is uncontrolled, leading to inflammation and tissue damage. A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the C5a receptor 1 (C5aR1, also known as CD88). The C5a-C5aR1 axis is implicated in a multitude of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This has led to the development of a diverse range of C5aR1 inhibitors. This guide provides a comparative overview of prominent C5aR inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.
Overview of C5aR Inhibitors
C5aR inhibitors can be broadly classified into small molecules, peptides, and monoclonal antibodies. Each class possesses distinct pharmacological characteristics. This review will focus on a selection of well-characterized inhibitors from these classes, including the orally available small molecule Avacopan (CCX168) , the peptide-based inhibitor PMX53 , and other notable compounds.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of several key C5aR inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell types, agonist concentrations, and assay formats.
Table 1: Binding Affinity of C5aR Inhibitors
| Inhibitor | Class | Cell Type | Assay | Affinity (Ki) | Citation(s) |
| Avacopan (CCX168) | Small Molecule | Human Neutrophils | Radioligand Binding ([¹²⁵I]-C5a) | 0.2 nM | [1] |
| W-54011 | Small Molecule | Human Neutrophils | Radioligand Binding ([¹²⁵I]-C5a) | 2.2 nM | [2][3] |
| PMX53 | Peptide | Human Neutrophils | Radioligand Binding | Not directly reported as Ki |
Table 2: Functional Potency of C5aR Inhibitors in Human Neutrophils
| Inhibitor | Class | Assay | Potency (IC₅₀) | Citation(s) |
| Avacopan (CCX168) | Small Molecule | Calcium Mobilization | 0.2 nM | [1] |
| Avacopan (CCX168) | Small Molecule | Chemotaxis | 1.7 nM | [4] |
| Avacopan (CCX168) | Small Molecule | CD11b Upregulation | 3.0 nM | [1] |
| W-54011 | Small Molecule | Calcium Mobilization | 3.1 nM | [2][3] |
| W-54011 | Small Molecule | Chemotaxis | 2.7 nM | [2][3] |
| W-54011 | Small Molecule | Reactive Oxygen Species Generation | 1.6 nM | [2][3] |
| PMX53 | Peptide | Myeloperoxidase Release | 22 nM | [5][6] |
| PMX53 | Peptide | Chemotaxis | 75 nM | [5][6] |
| PMX53 | Peptide | Calcium Mobilization (HMC-1 cells) | ~10 nM (inhibitory concentration) | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of C5aR inhibitors and the methods used for their evaluation, the following diagrams illustrate the C5aR1 signaling pathway and a typical experimental workflow.
Caption: Simplified C5aR1 signaling pathway and points of inhibitor intervention.
Caption: Typical experimental workflow for evaluating C5aR inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the C5aR1.
Materials:
-
Human C5aR1-expressing cell membranes (e.g., from U937 cells or transfected HEK293 cells)
-
[¹²⁵I]-C5a (radioligand)
-
Test compounds (C5aR inhibitors)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-C5a (typically at or below its Kd), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled C5a.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound [¹²⁵I]-C5a.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
C5a-Induced Intracellular Calcium Mobilization Assay
Objective: To measure the functional inhibitory potency (IC₅₀) of a test compound on C5a-induced signaling.
Materials:
-
Human neutrophils or a C5aR1-expressing cell line (e.g., U937)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺)
-
Recombinant human C5a
-
Test compounds (C5aR inhibitors)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Isolate human neutrophils or harvest C5aR1-expressing cells.
-
Dye Loading: Resuspend cells in assay buffer containing the calcium-sensitive dye and Pluronic F-127. Incubate at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Washing: Centrifuge the cells and wash with assay buffer to remove excess dye.
-
Plating: Resuspend the cells in assay buffer and plate them into the 96-well plate.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a defined period.
-
C5a Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of C5a (typically EC₅₀ to EC₈₀) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the C5a-induced calcium response against the concentration of the test compound to calculate the IC₅₀ value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To evaluate the ability of a test compound to inhibit the directed migration of neutrophils towards a C5a gradient.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with a polycarbonate membrane (typically 3-5 µm pore size)
-
Assay Medium (e.g., RPMI-1640 with 0.5% BSA)
-
Recombinant human C5a
-
Test compounds (C5aR inhibitors)
-
Cell staining reagents (e.g., Diff-Quik, Hoechst stain)
-
Microscope
Procedure:
-
Chamber Setup: Add assay medium containing C5a to the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells.
-
Cell Treatment: Pre-incubate isolated neutrophils with varying concentrations of the test compound or vehicle control.
-
Cell Loading: Add the treated neutrophil suspension to the upper chamber, which is separated from the lower chamber by the porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view for each well using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound to determine the IC₅₀ value.
Conclusion
The development of C5aR inhibitors represents a significant advancement in the treatment of complement-driven inflammatory diseases. This guide provides a comparative framework for researchers to understand the performance of key inhibitors based on available experimental data. The detailed protocols for essential in vitro assays offer a practical resource for the evaluation of novel C5aR antagonists. As research in this field continues, standardized and comparative studies will be crucial for identifying the most promising therapeutic candidates to translate from the laboratory to the clinic.
References
- 1. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a potent and orally active non-peptide C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. PMX-53 as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
C5aR-IN-1 and the Next Wave of Hidradenitis Suppurativa Treatment: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the emerging C5aR inhibitor, INF904 (a representative C5aR-IN-1 class compound), against established biologic treatments for moderate-to-severe hidradenitis suppurativa (HS). This analysis is based on the latest clinical trial data and elucidates the potential advantages of targeting the C5a-C5aR1 axis in this debilitating inflammatory skin disease.
Hidradenitis suppurativa is a chronic, recurrent inflammatory skin condition characterized by painful nodules, abscesses, and draining tunnels, primarily in intertriginous areas. The current standard of care for moderate-to-severe HS has shifted towards biologic therapies that target key inflammatory cytokines. This guide will compare the novel, orally administered C5a receptor 1 (C5aR1) inhibitor, INF904, with the approved and widely used biologics: the tumor necrosis factor-alpha (TNF-α) inhibitors adalimumab and infliximab (B1170848), and the interleukin-17A (IL-17A) inhibitor secukinumab.
Mechanism of Action: A Novel Approach to Inflammation
Existing biologic therapies for HS target specific downstream inflammatory cytokines. Adalimumab and infliximab neutralize TNF-α, a key mediator of inflammation, while secukinumab blocks IL-17A, another crucial cytokine in the pathogenesis of HS.
In contrast, INF904 represents a novel mechanism of action by targeting the complement system, a critical component of the innate immune response. Specifically, INF904 is an antagonist of the C5a receptor 1 (C5aR1). The binding of the anaphylatoxin C5a to C5aR1 on various immune cells, such as neutrophils and macrophages, triggers a cascade of pro-inflammatory events, including chemotaxis, degranulation, and the release of inflammatory cytokines. By blocking this interaction, INF904 aims to inhibit a more upstream event in the inflammatory cascade, potentially leading to a broader and more profound anti-inflammatory effect.
Comparative Efficacy: Analysis of Clinical Trial Data
The primary endpoint for assessing efficacy in many hidradenitis suppurativa clinical trials is the Hidradenitis Suppurativa Clinical Response (HiSCR). HiSCR is defined as at least a 50% reduction in the total abscess and inflammatory nodule (AN) count, with no increase in the number of abscesses and no increase in the number of draining fistulas, relative to baseline.
The following tables summarize the available clinical trial data for INF904 and the standard-of-care biologics in patients with moderate-to-severe HS.
Table 1: Efficacy of INF904 in Moderate-to-Severe Hidradenitis Suppurativa (Phase 2a Data)
| Treatment (Dosage) | N | HiSCR50 at Week 4 (%) | HiSCR50 at Week 8 (%) | Mean AN Count Reduction at Week 4 |
| INF904 (60 mg BID) | 10 | 20 | 25 | -4.2 |
| INF904 (90 mg BID) | 11 | 27 | 44 | -3.6 |
| INF904 (120 mg BID) | 8 | 38 | 63 | -8.1[1] |
| All Doses Combined | 29 | 28 | 44 | -5.1 [1] |
Data from a Phase 2a open-label study. HiSCR50 is defined as at least a 50% reduction in HS clinical response. Week 8 data represents a 4-week off-treatment follow-up period.[1]
Table 2: Efficacy of Adalimumab in Moderate-to-Severe Hidradenitis Suppurativa (PIONEER I & II Trials)
| Treatment (Dosage) | N | HiSCR at Week 12 (%) | Placebo Response (%) |
| Adalimumab (40 mg weekly) - PIONEER I | 153 | 41.8 | 26.0[2] |
| Adalimumab (40 mg weekly) - PIONEER II | 163 | 58.9 | 27.6[2] |
Data from two Phase 3, randomized, double-blind, placebo-controlled trials.[2]
Table 3: Efficacy of Secukinumab in Moderate-to-Severe Hidradenitis Suppurativa (SUNSHINE & SUNRISE Trials)
| Treatment (Dosage) | N | HiSCR at Week 16 (%) | Placebo Response (%) |
| Secukinumab (300 mg every 2 weeks) - SUNSHINE | 181 | 45.0 | 33.7[3] |
| Secukinumab (300 mg every 2 weeks) - SUNRISE | 180 | 42.3 | 31.2 |
| Secukinumab (300 mg every 4 weeks) - SUNSHINE | 180 | 41.5 | 33.7 |
| Secukinumab (300 mg every 4 weeks) - SUNRISE | 180 | 46.1 | 31.2 |
Data from two identical Phase 3, multicenter, randomized, placebo-controlled, double-blind trials.[3]
Table 4: Efficacy of Infliximab in Moderate-to-Severe Hidradenitis Suppurativa
| Study | Treatment (Dosage) | N | Response Rate (%) |
| Grant et al. (RCT) | Infliximab (5 mg/kg at weeks 0, 2, 6) | 15 | 27 (≥50% decrease in HSSI at week 8) |
| Systematic Review & Meta-Analysis | Various Regimens | 314 | 83 (Pooled response rate)[3][4] |
Data for infliximab is more varied due to off-label use and differing study designs. The response rate in the meta-analysis is a pooled estimate from multiple studies with different methodologies.[3][4]
Safety and Tolerability
A key potential advantage of a targeted, small molecule inhibitor like INF904 is its safety profile.
INF904: In the Phase 2a study, INF904 was reported to have a positive safety profile with no safety signals of concern. No serious adverse events (SAEs) were reported, and the few treatment-related adverse events were mild.[5]
Adalimumab and Infliximab (TNF-α inhibitors): The most common adverse events include injection site reactions, upper respiratory tract infections, and headaches. There is also an increased risk of serious infections, including tuberculosis, and potential for exacerbation of heart failure and demyelinating diseases.
Secukinumab (IL-17A inhibitor): Common side effects include nasopharyngitis, diarrhea, and upper respiratory tract infections. An increased risk of infections, particularly mucocutaneous candidiasis, is a known class effect.
Experimental Protocols
The clinical trials for these therapeutics follow a generally similar structure, designed to rigorously assess efficacy and safety against a placebo control.
Key Methodological Components:
-
Patient Population: Typically, adult patients with a diagnosis of moderate-to-severe hidradenitis suppurativa for at least one year, with a baseline total abscess and inflammatory nodule count of five or more, affecting at least two distinct anatomical areas.[6]
-
Dosing Regimens:
-
INF904: Oral, twice daily administration at varying doses (e.g., 60 mg, 90 mg, 120 mg).[7]
-
Adalimumab: Subcutaneous injection, typically a 160 mg loading dose at week 0, 80 mg at week 2, followed by 40 mg weekly.[2]
-
Secukinumab: Subcutaneous injection, usually 300 mg at weeks 0, 1, 2, 3, and 4, followed by 300 mg every 2 or 4 weeks.[3]
-
Infliximab: Intravenous infusion, commonly 5 mg/kg at weeks 0, 2, and 6, with maintenance doses every 4 to 8 weeks.
-
-
Primary Endpoint: The proportion of patients achieving HiSCR at a prespecified time point (e.g., week 12 or 16).
-
Secondary Endpoints: Often include changes in abscess and inflammatory nodule counts, reduction in pain (measured by a Numeric Rating Scale), and improvement in quality of life (assessed by the Dermatology Life Quality Index - DLQI).
Advantages of this compound (INF904)
Based on the available data, C5aR inhibitors like INF904 present several potential advantages over existing treatments for hidradenitis suppurativa:
-
Novel Mechanism of Action: By targeting an upstream component of the inflammatory cascade, C5aR inhibition may offer a more comprehensive and potent anti-inflammatory effect compared to targeting individual downstream cytokines.
-
Oral Administration: As an oral small molecule, INF904 offers a significant convenience advantage for patients over the injectable biologics, which require subcutaneous injections or intravenous infusions.
-
Promising Early Efficacy: The Phase 2a data for INF904, particularly at the highest dose, show a rapid and substantial reduction in inflammatory lesions, with HiSCR rates that appear comparable to or exceed those of established biologics at similar time points.[1][8] The deepening of the response even after treatment cessation is a particularly noteworthy finding.[1][9]
-
Favorable Safety Profile: The early safety data for INF904 are encouraging, with no serious adverse events reported.[5] This could represent a significant advantage over TNF-α inhibitors, which carry a risk of serious infections.
Future Directions
The promising preliminary results for INF904 warrant further investigation in larger, randomized, placebo-controlled Phase 2b and Phase 3 trials to confirm its efficacy and safety in a broader patient population and to directly compare it with existing therapies. Head-to-head trials will be crucial to definitively establish the positioning of C5aR inhibitors within the treatment landscape for hidradenitis suppurativa. The development of this compound and similar compounds represents a significant step forward in offering a new, potentially more effective, and convenient treatment option for patients suffering from this chronic and burdensome disease.
References
- 1. Market Chameleon [marketchameleon.com]
- 2. Two Phase 3 Trials of Adalimumab for Hidradenitis Suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secukinumab in moderate-to-severe hidradenitis suppurativa (SUNSHINE and SUNRISE): week 16 and week 52 results of two identical, multicentre, randomised, placebo-controlled, double-blind phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multivu.com [multivu.com]
- 5. 11-2025-InflaRx Reports Positive Phase 2a Data for INF904 in Hidradenitis Suppurativa (HS) and Chronic Spontaneous Urticaria (CSU) [inflarx.de]
- 6. Press Release [inflarx.de]
- 7. hcplive.com [hcplive.com]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. InflaRx Reports Positive Phase 2a Data for INF904 in [globenewswire.com]
Safety Operating Guide
Essential Safety & Disposal Procedures for C5aR-IN-1
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of C5aR-IN-1, a small molecule inhibitor of the C5a receptor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard hazardous waste regulations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established protocols for similar laboratory chemicals.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
This compound, as a biologically active small molecule inhibitor, may possess toxicological properties that are not fully characterized. Therefore, mandatory personal protective equipment (PPE) and proper engineering controls are essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If handling the powder outside of a certified fume hood or if there is a risk of aerosolization, an appropriate respirator should be used.[1]
Engineering Controls:
-
Always handle the solid form of this compound and prepare solutions within a certified laboratory fume hood to prevent the inhalation of dust or vapors.[1]
-
Ensure the laboratory is well-ventilated.
Step-by-Step Disposal Protocol for this compound
The correct disposal method for this compound depends on its physical state (solid or solution) and whether it is contaminated.
Unused or Expired Solid this compound
-
Do not dispose of the solid chemical in regular trash.
-
The original container holding the unused or expired compound must be treated as hazardous chemical waste.
-
Ensure the container is securely sealed and the label is clear and legible.
-
Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible materials.[1]
This compound Solutions
-
Do not dispose of solutions containing this compound down the drain.
-
Collect all waste solutions in a designated, leak-proof container made of compatible material.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").
-
Store the waste container in a designated satellite accumulation area within the laboratory.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste bag or container.[1]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in an approved sharps container.[1]
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous waste. If decontamination is not possible, the glassware should be disposed of as hazardous solid waste.[1]
C5aR Signaling Pathway
The C5a receptor (C5aR) is a G protein-coupled receptor that, upon binding its ligand C5a, initiates a signaling cascade involved in inflammatory responses. This pathway typically involves the activation of downstream effectors such as protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses like chemotaxis and the release of pro-inflammatory mediators.
Caption: C5aR signaling cascade upon ligand binding.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound and associated materials.
Caption: Proper disposal workflow for this compound waste.
References
Personal protective equipment for handling C5aR-IN-1
This guide provides crucial safety and logistical information for the handling and disposal of C5aR-IN-1, a small molecule inhibitor of the C5a receptor 1. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe laboratory practices. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general principles for handling potent, biologically active small molecule compounds.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, a comprehensive approach to personal protection is mandatory to prevent exposure. The required PPE acts as a primary barrier against potential hazards.
Recommended Personal Protective Equipment:
| PPE Category | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and aerosols. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat is required. For larger quantities or risk of splashing, chemical-resistant aprons or coveralls are recommended.[1] | Minimizes skin exposure to spills and contamination. |
| Respiratory Protection | An appropriate respirator is necessary if handling the powder outside of a certified fume hood or if aerosolization is possible. | Avoids inhalation of the compound, which can be a primary route of exposure for potent small molecules. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls : Always handle the solid compound and prepare solutions in a certified laboratory fume hood to minimize inhalation exposure.[2] Ensure adequate ventilation in the laboratory.
-
Procedural Controls :
-
Storage :
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Segregate from incompatible materials.
-
Disposal Plan
The disposal of this compound and associated contaminated materials must be managed as hazardous chemical waste. Adherence to institutional and local environmental regulations is mandatory.
Step-by-Step Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused or Expired Solid Compound | 1. Do not discard in regular trash. 2. Treat the original container as hazardous waste. 3. Ensure the container is tightly sealed and clearly labeled. 4. Transfer to a designated hazardous waste accumulation area.[2] |
| Solutions of this compound | 1. Collect all waste solutions in a dedicated, sealed, and properly labeled hazardous waste container. 2. The label must include "Hazardous Waste," the full chemical name ("this compound"), and the solvent (e.g., "in DMSO"). 3. Store in a designated satellite accumulation area.[2] |
| Contaminated Labware and Materials | - Solid Waste (gloves, weighing paper, pipette tips): Collect in a designated hazardous waste bag or container.[2] - Sharps (needles, syringes): Dispose of in an approved sharps container.[2] - Glassware: Decontaminate by rinsing with a suitable solvent, collecting the rinsate as hazardous waste. If decontamination is not possible, dispose of the glassware as hazardous solid waste.[2] |
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response Workflow:
Exposure Response:
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
